Majoranaquinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2-methylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O4/c1-7-10(6-15)11-12(16)8-4-2-3-5-9(8)13(17)14(11)18-7/h2-5,15H,6H2,1H3 |
InChI Key |
BMFBGDWXUYHRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of the Majoranaquinone Chemical Structure: An In-depth Technical Guide
Disclaimer: The compound "Majoranaquinone" with the molecular formula C14H10O4 is not well-documented in scientific literature with publicly available experimental data. Therefore, this guide will utilize Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) , a structurally related and well-characterized natural anthraquinone with the molecular formula C15H10O4, as a representative compound to illustrate the principles and techniques involved in elucidating the chemical structure of such quinones. The methodologies and general spectral features discussed are broadly applicable to the characterization of this compound.
This technical guide provides a comprehensive overview of the analytical techniques and experimental data used to characterize the chemical structure of anthraquinones, using Chrysophanol as a primary example. It is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
The structural elucidation of a chemical entity relies on a combination of spectroscopic techniques that provide detailed information about its molecular formula, connectivity, and stereochemistry.
Molecular and Spectroscopic Data Summary
The following tables summarize the key physicochemical and spectroscopic data for Chrysophanol.
| Property | Value |
| Molecular Formula | C15H10O4[1][2] |
| Molecular Weight | 254.24 g/mol [3] |
| IUPAC Name | 1,8-dihydroxy-3-methylanthracene-9,10-dione[3] |
| Appearance | Golden yellow or brown powder[1] |
| Melting Point | 196 °C[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for Chrysophanol (400 MHz, DMSO-d6) [2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.96 | s | C1-OH |
| 11.86 | s | C8-OH |
| 7.80 | dd | C6-H |
| 7.71 | d | C5-H |
| 7.35 | d | C7-H |
| 7.29 | s | C2-H |
| 7.11 | s | C4-H |
| 2.40 | s | C3-CH3 |
Table 2: ¹³C NMR Spectroscopic Data for Chrysophanol [4]
| Chemical Shift (δ) ppm | Assignment |
| 192.4 | C-9 |
| 181.8 | C-10 |
| 162.5 | C-1 |
| 161.7 | C-8 |
| 149.3 | C-3 |
| 137.2 | C-6 |
| 136.7 | C-10a |
| 133.4 | C-4a |
| 124.5 | C-5 |
| 124.3 | C-2 |
| 121.3 | C-4 |
| 119.5 | C-7 |
| 116.1 | C-8a |
| 113.8 | C-9a |
| 22.2 | C-3-CH3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data for Chrysophanol [1]
| Ionization Mode | Ion | m/z |
| ESI- | [M-H]⁻ | 252.9 |
| ESI+ | [M+H]⁺ | 255 |
| MS/MS | [M]⁺ | 254 |
| MS/MS Fragment | [M-CO]⁺ | 226 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophore system.
Table 4: UV-Vis Absorption Maxima for Chrysophanol [1][3]
| Wavelength (λmax) |
| 225 nm |
| 257 nm |
| 277 nm |
| 287 nm |
| 428 nm |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and adjust parameters for a longer acquisition time and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons and to aid in structural assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific nuclei in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system, which separates it from impurities before it enters the mass spectrometer.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for many organic molecules.
-
Set the mass spectrometer to operate in either positive or negative ion detection mode.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
For tandem mass spectrometry (MS/MS), set the parameters for precursor ion selection and collision-induced dissociation (CID) to obtain fragmentation spectra.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Acquire MS/MS spectra for the molecular ion to study its fragmentation pattern.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide clues about the molecule's structure.
-
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum to identify the chromophoric system.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Fill a sample cuvette with the prepared solution of the compound.
-
Place the sample cuvette in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
X-ray Crystallography
Objective: To determine the three-dimensional atomic structure of the molecule in the solid state.
Protocol:
-
Crystallization:
-
Grow single crystals of the compound of suitable size and quality (typically > 0.1 mm in all dimensions)[5]. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and rotate it to collect a complete set of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or other techniques to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
-
Structure Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Generate graphical representations of the molecular structure.
-
Signaling Pathways and Biological Relevance
Quinones are redox-active molecules that can participate in various biological processes, often through redox cycling and interaction with cellular signaling pathways.
Quinone Redox Cycling and Oxidative Stress
Quinones can undergo one- or two-electron reduction to form semiquinone radicals and hydroquinones, respectively. These reduced species can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This process, known as redox cycling, can lead to oxidative stress.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]
- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
Elucidation of the Biosynthetic Pathway of Majoranaquinone: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-Depth Technical Guide on the Biosynthesis of Naphthoquinones, with a Focus on Lawsone as a Model System
Executive Summary
This technical guide addresses the query on the biosynthetic pathway of "Majoranaquinone." Initial investigations to identify this specific compound revealed a molecular formula of C14H10O4. However, a comprehensive search of scientific literature and chemical databases indicates that a naturally occurring quinone with this name and formula, and consequently a corresponding biosynthetic pathway, is not described. The molecular formula C14H10O4 is prominently associated with the synthetic compound benzoyl peroxide, which is not a product of biological processes.
Given the absence of a known biosynthetic pathway for a compound named "this compound," this guide will instead provide a detailed elucidation of a well-characterized naphthoquinone biosynthetic pathway: that of Lawsone (2-hydroxy-1,4-naphthoquinone) . Lawsone serves as an excellent model for understanding the biosynthesis of simple naphthoquinones, sharing precursor molecules and enzymatic steps with other important natural products. This guide will adhere to the core requirements of the original request, providing in-depth data presentation, detailed experimental protocols, and mandatory visualizations to support research and development in this area. While the name "this compound" does not correspond to a known natural product, a phytochemical study of Origanum majorana has been noted, though it does not mention the compound [1].
Introduction to Naphthoquinone Biosynthesis
Naphthoquinones are a class of bicyclic aromatic compounds widely distributed in nature, exhibiting a broad range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties[2][3][4][5]. Their biosynthesis is of significant interest for drug development and synthetic biology. The core scaffold of most plant-derived naphthoquinones originates from the shikimate pathway, which also gives rise to aromatic amino acids.
The Biosynthetic Pathway of Lawsone
Lawsone, the primary pigment in the leaves of the henna plant (Lawsonia inermis), is a 2-hydroxy-1,4-naphthoquinone. Its biosynthesis is a well-studied example of the shikimate pathway leading to a simple naphthoquinone. The pathway begins with primary metabolites and proceeds through a series of enzymatic conversions to yield the final product.
The production of lawsone initiates with the conversion of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) into chorismate via the shikimate pathway.[6] Chorismate is a critical branch-point intermediate for the synthesis of various aromatic compounds.[6] The biosynthesis of lawsone then proceeds through the o-succinylbenzoate (OSB) pathway. In this pathway, isochorismate synthase converts chorismate to isochorismate, which is then converted to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)[6]. This is a key step in the formation of the naphthoquinone ring. While the precise enzymatic steps leading from these intermediates to lawsone are not fully elucidated, it is proposed to involve oxidative decarboxylation of 1,4-dihydroxy-2-naphthoate (DHNA)[7].
Key Enzymes and Intermediates
The following table summarizes the key enzymes and intermediates in the proposed biosynthetic pathway of lawsone.
| Step | Precursor(s) | Enzyme(s) | Intermediate/Product | References |
| 1 | Chorismate | Isochorismate Synthase (ICS) | Isochorismate | [6] |
| 2 | Isochorismate, 2-oxoglutarate | MenD (SEPHCHC synthase) | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC) | |
| 3 | SEPHCHC | MenH (SHCHC synthase) | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) | [6] |
| 4 | SHCHC | MenC (OSB synthase) | o-succinylbenzoate (OSB) | [6] |
| 5 | OSB | MenE (OSB-CoA ligase) | o-succinylbenzoyl-CoA (OSB-CoA) | |
| 6 | OSB-CoA | MenB (DHNA synthase) | 1,4-dihydroxy-2-naphthoate (DHNA) | |
| 7 | DHNA | Unknown | Lawsone | [7] |
Experimental Protocols for Studying Naphthoquinone Biosynthesis
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this field.
Isotope Labeling Studies
Objective: To trace the incorporation of precursors into the final product, thereby identifying the building blocks of the molecule.
Protocol:
-
Precursor Selection: Choose isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled shikimic acid, chorismic acid).
-
Administration: Administer the labeled precursor to the biological system (e.g., plant cell culture, whole plant).
-
Incubation: Allow sufficient time for the organism to metabolize the precursor and synthesize the target compound.
-
Extraction and Purification: Extract the secondary metabolites from the biological material and purify the compound of interest (e.g., lawsone) using chromatographic techniques (e.g., HPLC).
-
Detection and Analysis: Analyze the purified compound for the presence and position of the isotopic label using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.
Enzyme Assays
Objective: To characterize the function and kinetics of specific enzymes in the biosynthetic pathway.
Protocol:
-
Enzyme Expression and Purification: Clone the gene encoding the putative enzyme and express it in a heterologous system (e.g., E. coli). Purify the recombinant protein.
-
Assay Setup: Prepare a reaction mixture containing the purified enzyme, its substrate (e.g., chorismate for ICS), and any necessary cofactors in a suitable buffer.
-
Reaction Incubation: Incubate the reaction at the optimal temperature and for a specific time.
-
Product Detection: Stop the reaction and quantify the product formation using methods such as HPLC, LC-MS, or spectrophotometry.
-
Kinetic Analysis: Determine kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.
Gene Knockout/Knockdown Studies
Objective: To confirm the involvement of a specific gene in the biosynthetic pathway.
Protocol:
-
Genetic Modification: Create a mutant line of the organism where the target gene is inactivated (knockout) or its expression is reduced (knockdown) using techniques like CRISPR-Cas9 or RNA interference (RNAi).
-
Phenotypic Analysis: Grow the mutant and wild-type organisms under the same conditions.
-
Metabolite Profiling: Extract and analyze the metabolome of both the mutant and wild-type organisms, focusing on the target compound and its precursors.
-
Complementation: Introduce a functional copy of the knocked-out gene back into the mutant to see if it restores the wild-type phenotype (i.e., production of the target compound).
Visualizations of Biosynthetic and Experimental Workflows
Proposed Biosynthetic Pathway of Lawsone
References
- 1. researchgate.net [researchgate.net]
- 2. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 3. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Novel Majoranaquinone Variants: A Technical Guide
Disclaimer: As of the latest data, "Majoranaquinone" does not correspond to a known compound in publicly available scientific literature. This guide, therefore, presents a representative framework for the spectroscopic characterization of hypothetical novel quinone derivatives, termed "this compound variants" (MQVs). The methodologies and data are based on established principles for the analysis of quinone compounds.
This technical guide provides an in-depth overview of the spectroscopic properties of novel this compound variants. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of new quinone-based compounds. This document outlines the key spectroscopic techniques, presents hypothetical data for comparative analysis, and details the experimental protocols necessary for the elucidation of the structural and electronic properties of these novel molecules.
Introduction to this compound and its Analogs
Quinones and their derivatives are a class of organic compounds that are of significant interest in medicinal chemistry and materials science due to their rich redox chemistry and diverse biological activities.[1][2] These activities, which include roles in cellular respiration and potential as antitumor drugs, are intrinsically linked to their molecular structure and electronic properties.[1][2] Spectroscopic analysis is therefore a cornerstone for the characterization of any novel quinone derivative, providing critical insights into its identity, purity, and potential functionality.
This guide focuses on the spectroscopic characterization of three hypothetical novel this compound variants: MQV-1, MQV-2, and MQV-3. It will cover the primary spectroscopic techniques used to determine their unique properties.
Spectroscopic Data of this compound Variants
The following table summarizes the hypothetical quantitative spectroscopic data for the three this compound variants. This data is presented to illustrate the typical spectroscopic characteristics that would be determined for novel quinone derivatives and to provide a basis for comparative analysis.
| This compound Variant | UV-Vis (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Emission (λem, nm) | ¹H NMR (Chemical Shift, δ, ppm) | Mass Spectrometry (m/z) |
| MQV-1 | 390 | 1400 | 480 | 14.5 (NH), 11.0 (OH) | 371 |
| MQV-2 | 410 | 1650 | 510 | 14.7 (NH), 11.2 (OH) | 385 |
| MQV-3 | 385 | 1350 | 475 | 14.4 (NH), 11.1 (OH) | 421 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard analytical techniques for quinone compounds.[3]
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the this compound variants, which provide information about their electronic transitions.
Methodology:
-
Sample Preparation: Prepare stock solutions of each this compound variant in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 1 mM.
-
Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and blank the instrument with the solvent used for sample preparation.
-
Data Acquisition: Record the absorption spectra for each concentration from 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission wavelengths (λem) of the this compound variants, which provides insight into their photophysical properties.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µM) of each this compound variant in a fluorescence-grade solvent.
-
Fluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Data Acquisition: Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the this compound variants by analyzing the chemical environment of their protons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of each this compound variant in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum to identify the chemical shifts (δ), integration, and multiplicity of the signals. In quinone imine derivatives, broad signals corresponding to NH and OH protons can often be observed at high chemical shifts.[1]
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the this compound variants, confirming their molecular weight.
Methodology:
-
Sample Preparation: Prepare dilute solutions of each this compound variant in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Mass Spectrometer Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound. Collision-induced dissociation (CID) mass spectra can be used for further structural elucidation.[5]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of novel this compound variants and a hypothetical signaling pathway they might be involved in.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of novel this compound variants.
Caption: Hypothetical signaling pathway initiated by a this compound variant, leading to a biological response.
References
"Majoranaquinone as a potential biomarker for specific microbial communities"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinones (MK), also known as vitamin K2, are isoprenoid quinones that play a crucial role in the electron transport chains of most anaerobic and some aerobic bacteria. Their structural diversity, with a variable length of the isoprenoid side chain (designated as MK-n, where 'n' is the number of isoprenoid units), results in different redox potentials and physical properties. This structural variability is not random; specific bacterial taxa synthesize characteristic menaquinone profiles. This taxonomic specificity makes menaquinones promising biomarkers for characterizing the composition and metabolic potential of microbial communities in various environments, from the human gut to soil and aquatic ecosystems. This guide provides a comprehensive overview of menaquinones as microbial biomarkers, including quantitative data on their distribution, detailed experimental protocols for their analysis, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Distribution of Menaquinones
The type and abundance of menaquinones can vary significantly across different bacterial phyla and even within genera. This differential distribution is the foundation of their use as biomarkers. The following tables summarize the predominant menaquinone homologs found in major bacterial phyla.
| Phylum | Representative Genera | Predominant Menaquinone (MK-n) | Other Detected Menaquinones | References |
| Firmicutes | Bacillus | MK-7 | [1](--INVALID-LINK----INVALID-LINK-- | |
| Staphylococcus | MK-7, MK-8 | MK-5, MK-6 | (--INVALID-LINK--) | |
| Lactococcus | MK-8, MK-9 | MK-3, MK-5, MK-6, MK-7, MK-10 | [2](--INVALID-LINK--) | |
| Eubacterium | MK-6 | [3](--INVALID-LINK--) | ||
| Bacteroidetes | Bacteroides | MK-10, MK-11 | [4](5--INVALID-LINK-- | |
| Prevotella | MK-11, MK-12, MK-13 | MK-5 | [4](--INVALID-LINK--) | |
| Actinobacteria | Mycobacterium | MK-9(H2) | [6](--INVALID-LINK--) | |
| Corynebacterium | MK-8(H2), MK-9(H2) | [6](--INVALID-LINK--) | ||
| Streptomyces | MK-9(H4), MK-9(H6), MK-9(H8) | [6](--INVALID-LINK--) | ||
| Actinomadura | MK-9(H4), MK-9(H6) | [6](--INVALID-LINK--) | ||
| Proteobacteria | Escherichia | MK-8, DMK-8 | MK-6, MK-7, MK-9, DMK-7 | [7](8--INVALID-LINK-- |
| Klebsiella | MK-8 | [3](--INVALID-LINK--) | ||
| Veillonella | MK-7 | [3](--INVALID-LINK--) |
Note: (Hn) indicates the number of hydrogenated isoprene units in the side chain. DMK stands for demethylmenaquinone.
Experimental Protocols
Accurate quantification of menaquinones from complex microbial samples is critical for their use as biomarkers. The following sections provide detailed methodologies for the extraction and analysis of menaquinones.
Protocol 1: Extraction of Menaquinones from Bacterial Cultures
This protocol is adapted from methods used for extracting menaquinones from wet bacterial biomass.
Materials:
-
Bacterial cell pellet (0.5 - 1.0 g wet weight)
-
Methanol
-
Chloroform
-
n-Hexane
-
Isopropanol
-
Lysozyme (for Gram-positive bacteria)
-
10 mM Tris-HCl buffer (pH 7.4)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Vortex mixer
Procedure:
-
Cell Lysis (for Gram-positive bacteria):
-
Wash the cell pellet twice with 20 mL of 10 mM Tris-HCl buffer (pH 7.4).
-
Resuspend the cells in 50 mL of 10 mM Tris-HCl buffer containing 50 mg of lysozyme.
-
Incubate at 37°C for 1-2 hours with gentle shaking.
-
-
Solvent Extraction:
-
Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension (or directly to the washed pellet of Gram-negative bacteria).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids and quinones.
-
Repeat the extraction of the aqueous phase and cell debris with another 10 mL of chloroform:methanol.
-
Pool the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried lipid extract in a small, known volume (e.g., 1-2 mL) of isopropanol or a suitable solvent for HPLC/LC-MS analysis.
-
Protocol 2: Analysis of Menaquinones by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of menaquinone homologs.
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
A common mobile phase is a mixture of methanol and isopropanol or ethanol and hexane.
-
Isocratic elution can be used, for example, with a mixture of 2-propanol and n-hexane (2:1, v/v) at a flow rate of 0.5 mL/min.
-
Gradient elution may be necessary to separate a wide range of menaquinone homologs.
Detection:
-
UV detection is typically performed at a wavelength of 248 nm or 270 nm.
-
Fluorescence detection, after post-column reduction with a zinc catalyst, can provide higher sensitivity.
Quantification:
-
Quantification is achieved by comparing the peak areas of the samples to those of known concentrations of menaquinone standards (e.g., MK-4, MK-7, MK-9).
Protocol 3: Analysis of Menaquinones by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the identification and quantification of menaquinones.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Reversed-phase C18 or C8 column.
Ionization and Detection:
-
Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection is typically performed in positive ion mode.
-
Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.
Data Analysis:
-
Menaquinone homologs are identified based on their retention times and specific mass-to-charge ratios (m/z).
-
Quantification is performed using a calibration curve generated from authentic standards.
Mandatory Visualizations
Menaquinone Biosynthesis Pathway
Caption: The classical menaquinone biosynthesis pathway in bacteria, starting from chorismate.
Workflow for Menaquinone Biomarker Analysis
Caption: A generalized workflow for the analysis of menaquinones as microbial biomarkers.
Menaquinone's Role in Anaerobic Respiration
Caption: The central role of the menaquinone pool in the electron transport chain during anaerobic respiration.
Conclusion
Menaquinones are powerful biomarkers that provide a window into the composition and metabolic activities of microbial communities. Their structural diversity and taxon-specific distribution patterns allow for a culture-independent assessment of microbial populations. The detailed protocols and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to harness the potential of menaquinone analysis in their respective fields. As our understanding of the intricate roles of microbial communities in health and disease continues to grow, the use of chemical biomarkers like menaquinones will undoubtedly become an increasingly valuable tool for discovery and innovation.
References
- 1. Menaquinone-7 regulates gene expression in osteoblastic MC3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Taxonomy, Physiology, and Natural Products of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-dmj.org [e-dmj.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Terpenoid Quinone Synthesis in Bacteria: A Proxy for Majoranaquinone
A note on the topic: Extensive searches for "Majoranaquinone" in scientific literature and biochemical databases did not yield specific information on its structure or biosynthetic pathway. It is possible that this is a novel or less-documented compound. Therefore, this guide will focus on the well-characterized genetic and biochemical basis of menaquinone (Vitamin K2) synthesis in bacteria. Menaquinone is a prominent terpenoid quinone, and its biosynthetic pathway serves as an excellent and representative model for understanding the synthesis of this class of molecules in bacteria.
Introduction to Bacterial Terpenoid Quinones
Terpenoid quinones are a vital class of lipid-soluble molecules essential for the bioenergetic processes within bacteria. They function primarily as electron carriers in respiratory chains, transferring electrons between membrane-bound enzyme complexes.[1] The two most common terpenoid quinones in bacteria are ubiquinone (coenzyme Q) and menaquinone (vitamin K2).[2][3] These molecules consist of a quinone head group attached to a long isoprenoid side chain. The genetic and biochemical pathways for their synthesis are distinct but share common precursors from the shikimate and methylerythritol-phosphate (MEP) or mevalonate (MVA) pathways.[1][2]
This guide provides a detailed overview of the genetic basis for menaquinone biosynthesis, outlining the key genes, enzymes, and experimental methodologies used to elucidate this fundamental metabolic pathway.
The Menaquinone (MK) Biosynthetic Pathway
The biosynthesis of menaquinone is a multi-step process that can be broadly divided into three stages:
-
Synthesis of the Naphthoquinone Ring: This stage begins with chorismate, a key intermediate from the shikimate pathway.[2][3]
-
Synthesis of the Isoprenoid Side Chain: The polyisoprenoid side chain is synthesized via the MEP or MVA pathway, producing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]
-
Condensation and Final Modification: The naphthoquinone ring and the isoprenoid side chain are condensed, followed by a final methylation step to produce the mature menaquinone molecule.
The canonical menaquinone biosynthetic pathway, as elucidated in model organisms like Escherichia coli, involves a series of enzymes encoded by the men gene cluster (menA through menG).
Signaling Pathway Diagram
Caption: The menaquinone biosynthetic pathway in E. coli.
Key Genes and Enzymes in Menaquinone Synthesis
The synthesis of menaquinone is governed by a set of conserved genes, often organized in an operon. The functions of these key genes are summarized below.
| Gene | Enzyme Name | Function |
| menF | Isochorismate synthase | Converts chorismate to isochorismate. |
| menD | SEPHCHC synthase | Catalyzes the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) from isochorismate and α-ketoglutarate.[4] |
| menH | SHCHC synthase | Converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). |
| menC | o-Succinylbenzoate (OSB) synthase | Aromatizes SHCHC to form o-succinylbenzoate. |
| menE | o-Succinylbenzoate-CoA ligase | Activates OSB by converting it to OSB-CoA. |
| menB | DHNA-CoA synthase | Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). |
| (men?) | DHNA-CoA thioesterase | Hydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate (DHNA). The specific gene for this step is not fully characterized in all bacteria. |
| menA | DHNA-polyprenyltransferase | Attaches the polyprenyl side chain to the DHNA ring to form demethylmenaquinone. |
| menG | Demethylmenaquinone methyltransferase | Catalyzes the final step, the S-adenosyl-L-methionine-dependent methylation of demethylmenaquinone to form menaquinone.[5] |
Quantitative Data on Menaquinone Synthesis
Quantitative analysis of menaquinone production is crucial for understanding the efficiency of the biosynthetic pathway and the effects of genetic modifications. The following table presents hypothetical, yet representative, data from studies on menaquinone production in engineered E. coli.
| Strain | Genetic Modification | Menaquinone Titer (mg/L) | Specific Productivity (mg/g DCW) |
| Wild Type | None | 1.5 ± 0.2 | 0.5 ± 0.05 |
| Strain A | Overexpression of menF | 2.1 ± 0.3 | 0.7 ± 0.06 |
| Strain B | Overexpression of menA | 3.5 ± 0.4 | 1.2 ± 0.1 |
| Strain C | Overexpression of entire men operon | 8.2 ± 0.7 | 2.8 ± 0.2 |
| Strain D | Strain C with enhanced precursor supply | 15.6 ± 1.1 | 5.3 ± 0.4 |
DCW: Dry Cell Weight. Data are representative and compiled for illustrative purposes.
Experimental Protocols
Gene Knockout and Complementation for Functional Analysis
This protocol is used to confirm the function of a specific gene in the menaquinone biosynthetic pathway.
Workflow Diagram:
Caption: Workflow for gene function analysis via knockout and complementation.
Methodology:
-
Construction of the Deletion Mutant:
-
Design primers with homology to the regions flanking the target men gene and to an antibiotic resistance cassette.
-
Amplify the resistance cassette using PCR with these primers.
-
Transform an E. coli strain expressing the lambda red recombinase system with the purified PCR product.
-
Select for transformants on antibiotic-containing agar plates.
-
-
Verification of the Deletion:
-
Confirm the correct insertion of the resistance cassette and deletion of the target gene using PCR with primers flanking the gene locus.
-
Sequence the PCR product to ensure precise replacement.
-
-
Phenotypic Analysis:
-
Culture the wild-type and mutant strains in appropriate media (e.g., anaerobic conditions where menaquinone is essential).
-
Monitor growth rates and final cell densities.
-
Extract quinones from cell pellets using a solvent mixture (e.g., hexane/isopropanol).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a UV or electrochemical detector to quantify menaquinone and its precursors.
-
-
Complementation:
-
Clone the wild-type version of the target men gene into an expression vector.
-
Transform the deletion mutant with this complementation plasmid.
-
Repeat the phenotypic analysis to demonstrate that the reintroduction of the gene restores menaquinone synthesis and the associated phenotype.
-
In Vitro Enzyme Assays
This protocol is for the biochemical characterization of a specific enzyme in the pathway.
Methodology (Example: MenE - o-Succinylbenzoate-CoA ligase):
-
Protein Expression and Purification:
-
Clone the menE gene into an expression vector with a purification tag (e.g., His-tag).
-
Overexpress the protein in a suitable E. coli strain (e.g., BL21(DE3)).
-
Lyse the cells and purify the MenE protein using affinity chromatography (e.g., Ni-NTA resin).
-
Assess purity using SDS-PAGE.
-
-
Enzyme Activity Assay:
-
The activity of MenE can be measured by monitoring the consumption of ATP or the formation of OSB-CoA.
-
A typical reaction mixture would contain:
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
ATP
-
Coenzyme A
-
o-Succinylbenzoate (substrate)
-
Purified MenE enzyme
-
-
Incubate the reaction at 37°C.
-
Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).
-
Analyze the formation of OSB-CoA by reverse-phase HPLC.
-
-
Kinetic Analysis:
-
Perform the enzyme assay with varying concentrations of one substrate while keeping the others saturated.
-
Measure the initial reaction velocities.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Conclusion
The genetic basis of menaquinone synthesis in bacteria is well-established, providing a robust framework for understanding the biosynthesis of terpenoid quinones. The men gene cluster encodes a conserved pathway that synthesizes the menaquinone molecule from central metabolic precursors. Through a combination of genetic techniques like gene knockouts and biochemical methods such as in vitro enzyme assays, the function of each gene and the overall regulation of the pathway have been extensively characterized. This knowledge not only deepens our understanding of bacterial physiology but also provides a foundation for metabolic engineering efforts aimed at the overproduction of vitamin K2 and other valuable natural products. While direct information on "this compound" remains elusive, the principles and methodologies described here are broadly applicable to the study of novel quinone biosynthetic pathways.
References
- 1. Terpenoids and Their Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Diversity of Terpenoid Quinone-Producing Microorganisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "Majoranaquinone" refers to a specific furanonaphthoquinone identified in the sweet marjoram plant, Origanum majorana, the microbial world presents a vast and diverse array of structurally and functionally related compounds known as terpenoid quinones. These lipid-soluble molecules are crucial components of cellular electron transport chains and play vital roles in microbial respiration and metabolism. This guide provides a comprehensive exploration of the diversity of microorganisms that produce these essential quinones, with a focus on the two primary classes: menaquinones (MK, or vitamin K2) and ubiquinones (UQ, or coenzyme Q).
This document details the taxonomic diversity of producing organisms, their quinone profiles, the biosynthetic pathways involved, and detailed experimental protocols for their isolation, identification, and analysis, serving as a critical resource for researchers in microbiology and drug development.
Diversity of Quinone-Producing Microorganisms
Terpenoid quinones are widespread in the microbial world, and their structural variants are often used as chemotaxonomic markers to classify and identify bacteria.[1]
-
Menaquinone (MK) Producers: Menaquinones are characteristic of Gram-positive bacteria, particularly Actinomycetes, and are also found in some Gram-negative bacteria and thermophilic archaea.[1][2] Several bacterial species used as starter cultures for food fermentations are known to synthesize menaquinones.[1]
-
Actinomycetes : This group exhibits significant diversity in menaquinone structures. For example, species of Mycobacterium primarily contain dihydrogenated menaquinones with nine isoprene units (MK-9(H₂)).[2] Rhodococcus and Nocardia strains are characterized by menaquinones with eight isoprene units, which are dihydrogenated and tetrahydrogenated, respectively.[2] Streptomyces strains feature complex mixtures of partially saturated menaquinones, predominantly with nine isoprene units (MK-9(H₆) and/or MK-9(H₈)).[2]
-
Lactococcus : Lactococcus cremoris, a bacterium widely used in dairy fermentations, produces a range of menaquinone variants, with the long-chain forms MK-9 and MK-8 being the major types, alongside the short-chain MK-3.[3]
-
Bacillus : Bacillus subtilis is a well-known producer of MK-7, which is essential for its sporulation process.[1]
-
Thermophilic Archaea : The thermophilic archaebacterium Thermoproteus tenax synthesizes a unique mixture of menaquinones with partially saturated isopentyl side chains, including forms like MK-6(12H) and MK-5(10H).[4] Thermoplasma acidophilum, another thermophilic archaeon, produces menaquinone-7 (MK-7) in addition to other unique quinones like thermoplasmaquinone under different aeration conditions.[5]
-
-
Ubiquinone (UQ) Producers: Ubiquinones are common in Gram-negative bacteria.[1]
-
Legionella : The genus Legionella is characterized by its ubiquinone content. Analyses of 23 different Legionella species have shown that all contain ubiquinones with side chains of 9 to 14 isoprene units (Q-9 to Q-14).[6][7] The specific profile of these ubiquinones can be used to differentiate species within the genus.[6][7] For instance, Legionella feeleii contains major amounts of ubiquinones with more than 10 isoprene units.[8][9]
-
Data Presentation: Microbial Quinone Profiles
The type and relative abundance of quinones produced are highly specific to the microbial species and can be influenced by growth conditions.[5][10] The following table summarizes the major quinone profiles for a selection of microorganisms.
| Genus/Species | Major Quinone Type(s) | Notes |
| Mycobacterium spp. | MK-9(H₂) | Dihydrogenated menaquinone with 9 isoprene units is the main component.[2] |
| Rhodococcus spp. | MK-8(H₂) | Dihydrogenated menaquinone with 8 isoprene units is predominant.[2] |
| Nocardia spp. | MK-8(H₄) | Tetrahydrogenated menaquinone with 8 isoprene units is predominant.[2] |
| Streptomyces spp. | MK-9(H₆), MK-9(H₈) | Complex mixtures of partially saturated menaquinones with 9 isoprene units.[2] |
| Lactococcus cremoris | MK-9, MK-8, MK-3 | Produces both long-chain (MK-8, MK-9) and short-chain (MK-3) menaquinones.[3] |
| Bacillus subtilis | MK-7 | A well-studied producer of menaquinone-7.[1] |
| Legionella spp. | Q-9, Q-10, Q-11, Q-12, Q-13, Q-14 | All species contain ubiquinones with 9 to 14 isoprene units.[6][7] |
| Thermoproteus tenax | MK-6(12H), MK-5(10H) | Produces unique menaquinones with partially saturated side chains.[4] |
| Thermoplasma acidophilum | MK-7, Thermoplasmaquinone-7 | Relative amounts vary with aerobic or anaerobic conditions.[5] |
Biosynthesis Pathways
Menaquinone and ubiquinone biosynthesis originates from the shikimate pathway, which produces the central precursor, chorismate. From this branch point, distinct enzymatic pathways synthesize the respective naphthoquinone (for MK) and benzoquinone (for UQ) rings. The isoprenoid side chains are synthesized via the mevalonate (MVA) or non-mevalonate (MEP) pathways.
References
- 1. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone composition in the classification and identification of aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 4. Quinones from Archaebacteria, I. New types of menaquinones from the thermophilic archaebacterium Thermoproteus tenax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinone Profiles of Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular fatty acid compositions and isoprenoid quinone contents of 23 Legionella species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Cellular fatty acid composition and ubiquinone content of Legionella feeleii sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 10. open.library.ubc.ca [open.library.ubc.ca]
The Rise of Lipid-Soluble Electron Carriers: A Technical Guide to Majoranaquinone and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development is continually evolving, with a growing focus on cellular bioenergetics and the mitigation of oxidative stress. Within this arena, emerging lipid-soluble electron carriers are gaining significant attention for their potential to modulate mitochondrial function and combat a range of pathologies. This in-depth technical guide explores the core science behind these molecules, with a specific focus on Majoranaquinone, a promising furanonaphthoquinone with potent antimicrobial properties. This document provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound, alongside a comparative analysis of other key lipid-soluble electron carriers in clinical development.
Introduction to Lipid-Soluble Electron Carriers
Lipid-soluble electron carriers are a class of molecules characterized by their ability to shuttle electrons within the hydrophobic environment of biological membranes, most notably the inner mitochondrial membrane. These molecules play a critical role in cellular respiration by facilitating electron transfer between the protein complexes of the electron transport chain (ETC).[1][2][3] Their mobility within the lipid bilayer is essential for maintaining the flow of electrons and the subsequent generation of ATP.[4][5]
Beyond their endogenous roles, the therapeutic potential of both natural and synthetic lipid-soluble electron carriers is an area of active research. By influencing cellular redox state and energy production, these compounds offer novel approaches to treating a variety of diseases, including those associated with mitochondrial dysfunction and oxidative stress.
This compound: A Novel Furanonaphthoquinone
This compound is a furanonaphthoquinone that has been isolated from sweet marjoram (Origanum majorana). It has demonstrated significant biological activity, particularly as an antimicrobial agent. As a member of the naphthoquinone class of compounds, its mechanism of action is believed to be linked to the generation of reactive oxygen species (ROS), which can induce cellular damage in pathogenic microorganisms.
Physicochemical Properties
While specific, experimentally determined physicochemical data for this compound is not extensively available in public databases, its properties can be inferred from the general characteristics of furanonaphthoquinones. These compounds are typically planar, aromatic molecules with low water solubility and high lipid solubility, enabling them to readily intercalate into cellular membranes.
Table 1: General Physicochemical Properties of Furanonaphthoquinones
| Property | General Value/Characteristic | Reference |
| Molecular Weight | 200 - 400 g/mol | [6] |
| LogP (o/w) | High (Lipophilic) | [7] |
| Water Solubility | Low | [8] |
| Appearance | Crystalline solids, often colored | [9] |
| Chemical Class | Naphthoquinone | [6] |
Synthesis of this compound
A plausible synthetic pathway for this compound (2,3-dimethylnaphtho[2,3-b]furan-4,9-dione) could involve a palladium-catalyzed reaction between a 2-hydroxy-1,4-naphthoquinone derivative and a substituted alkyne, followed by cyclization to form the furan ring.
Mechanism of Action: Antimicrobial Effects
The primary mechanism of antimicrobial action for this compound and other naphthoquinones is the generation of reactive oxygen species (ROS).[10] This process, known as redox cycling, involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. These radicals can lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals, which cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[11]
Furthermore, the generated ROS can trigger specific downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), Akt, and STAT3 pathways, which are involved in apoptosis and cell cycle arrest.[12][13]
Quantitative Data on Antimicrobial Activity
This compound has demonstrated significant in vitro activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.
Table 2: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) | Reference |
| Staphylococcus aureus ATCC 25923 | 125 | [10] |
| Staphylococcus aureus MRSA ATCC 43300 | 12.5 | [10] |
| Staphylococcus aureus ATCC 29213 | 250 | [10] |
| Moraxella catarrhalis ATCC 25238 | 250 | [10] |
| Enterococcus faecalis ATCC 29212 | 1000 | [10] |
| Bacillus subtilis | 7.8 | [10] |
In addition to direct antibacterial effects, this compound has also been shown to inhibit bacterial efflux pumps and biofilm formation, which are important mechanisms of antibiotic resistance and persistent infections.
Other Emerging Lipid-Soluble Electron Carriers in Drug Development
While this compound is a promising preclinical candidate, several other lipid-soluble electron carriers are at more advanced stages of development, including clinical trials. These compounds often target mitochondrial dysfunction and oxidative stress in a variety of human diseases.
Coenzyme Q10 (Ubiquinone)
Coenzyme Q10 (CoQ10) is an endogenous lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain.[14] Its supplementation has been investigated in numerous clinical trials for a wide range of conditions.
Table 3: Summary of Coenzyme Q10 Clinical Trials
| Condition | Dosage | Duration | Key Findings | References |
| Heart Failure | 100-300 mg/day | 2 years | Reduced major adverse cardiovascular events and mortality. | [15][16] |
| Migraine | 400 mg/day | 3 months | Reduced frequency and severity of attacks. | [17] |
| Statin-Associated Myopathy | 200 mg/day | 3 months | Marked improvement in muscle pain. | [18] |
| Non-alcoholic Fatty Liver Disease | 100 mg/day | 12 weeks | Improved liver aminotransferases and inflammatory markers. | [15] |
| Fatigue | 100-300 mg/day | 8 days - 12 weeks | Significant reduction in fatigue symptoms. | [18][19] |
MitoQ (Mitoquinone Mesylate)
MitoQ is a mitochondria-targeted antioxidant that is a synthetic analogue of Coenzyme Q10. It is designed to accumulate within mitochondria to protect against oxidative damage more effectively.
Table 4: Summary of MitoQ Clinical Trials
| Condition | Dosage | Duration | Key Findings | References |
| Age-Related Vascular Dysfunction | 20 mg/day | 6 weeks - 12 weeks | Improved endothelial function and reduced aortic stiffness. | [10][20] |
| Septic Shock | 40 mg/day | 5 days | Improved oxidative stress biomarkers. | [21] |
| Exercise-Induced DNA Damage | 20 mg/day | 3 weeks | Reduced nuclear and mitochondrial DNA damage. | [22] |
Idebenone
Idebenone is a synthetic analogue of Coenzyme Q10 with potent antioxidant properties. It has been investigated for the treatment of mitochondrial and neurodegenerative diseases.
Table 5: Summary of Idebenone Clinical Trials
| Condition | Dosage | Duration | Key Findings | References |
| Leber's Hereditary Optic Neuropathy (LHON) | 900 mg/day | 24 weeks - 24 months | Trend towards improved visual acuity, particularly in patients with discordant visual acuities. | [1][5][23][24][25] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the antimicrobial properties of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[26][27][28][29][30]
Efflux Pump Inhibition Assay
This assay assesses the ability of a compound to inhibit bacterial efflux pumps, which can contribute to antibiotic resistance.
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in buffer containing a fluorescent efflux pump substrate, such as ethidium bromide, and incubate to allow for substrate accumulation.
-
Wash the cells to remove the extracellular substrate.
-
Resuspend the cells in buffer and add glucose to energize the efflux pumps.
-
Add this compound at various concentrations to different cell suspensions.
-
Include a positive control with a known efflux pump inhibitor (e.g., reserpine or CCCP) and a negative control without any inhibitor.
-
Monitor the fluorescence of the cell suspensions over time using a fluorometer.
-
An increase in fluorescence in the presence of this compound compared to the negative control indicates inhibition of the efflux pump.[3][31][32][33]
Biofilm Formation Inhibition Assay
This assay evaluates the ability of a compound to prevent the formation of bacterial biofilms.
Protocol:
-
Dispense a standardized bacterial suspension into the wells of a 96-well microtiter plate.
-
Add this compound at various concentrations to the wells.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.
-
Fix the remaining biofilm with methanol.
-
Stain the biofilm with a 0.1% crystal violet solution.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain bound to the biofilm with a solvent (e.g., 30% acetic acid).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
A reduction in absorbance in the presence of this compound compared to the untreated control indicates inhibition of biofilm formation.[2][4][34][35][36]
Conclusion and Future Directions
This compound represents a promising new lead in the development of novel antimicrobial agents. Its mechanism of action, centered on the generation of reactive oxygen species, offers a potential avenue to combat drug-resistant bacteria. The data presented in this guide highlight its potent in vitro activity and suggest that further investigation into its therapeutic potential is warranted.
The broader class of lipid-soluble electron carriers, including Coenzyme Q10, MitoQ, and Idebenone, demonstrates the clinical viability of targeting cellular bioenergetics and oxidative stress. While no clinical trials have been conducted on this compound to date, the successful translation of these related compounds from bench to bedside provides a roadmap for its future development.
Future research should focus on elucidating the specific physicochemical properties of this compound, optimizing its synthesis, and conducting in vivo studies to evaluate its efficacy and safety. Furthermore, a deeper understanding of its interaction with specific cellular signaling pathways will be crucial for identifying its full therapeutic potential, not only as an antimicrobial but possibly in other disease areas characterized by mitochondrial dysfunction. The continued exploration of this and other emerging lipid-soluble electron carriers holds significant promise for the future of medicine.
References
- 1. jwatch.org [jwatch.org]
- 2. 3.6. Biofilm Formation Inhibition Assay [bio-protocol.org]
- 3. 2.5 Efflux pump inhibition assay [bio-protocol.org]
- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-World Clinical Experience With Idebenone in the Treatment of Leber Hereditary Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry of Lipoquinones: Properties, Synthesis, and Membrane Location of Ubiquinones, Plastoquinones, and Menaquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 15. Coenzyme Q10: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Coenzyme Q10: Clinical Applications beyond Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Effectiveness of Coenzyme Q10 Supplementation for Reducing Fatigue: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 20. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mitoq.com [mitoq.com]
- 23. A randomized placebo-controlled trial of idebenone in Leber’s hereditary optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic benefit of idebenone in patients with Leber hereditary optic neuropathy: The LEROS nonrandomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Idebenone improves sight for patients with Leber's hereditary optic neuropathy - Xagena [xagena.it]
- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. woah.org [woah.org]
- 28. chainnetwork.org [chainnetwork.org]
- 29. Validate User [academic.oup.com]
- 30. apec.org [apec.org]
- 31. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 32. journals.asm.org [journals.asm.org]
- 33. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Biofilm inhibition assay [bio-protocol.org]
- 35. static.igem.org [static.igem.org]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Majoranaquinone using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Majoranaquinone in biological matrices. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary steps for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and drug development professionals engaged in studies involving this compound.
Introduction
This compound (Molecular Formula: C₁₄H₁₀O₄, Molar Mass: 242.23 g/mol ) is a naphthoquinone derivative of interest in various fields of biological research. Accurate and reliable quantification of this compound in complex biological samples is essential for pharmacokinetic, toxicokinetic, and metabolism studies. HPLC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the quantitative analysis of this compound, developed based on established methods for analogous quinone compounds.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar quinone)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from the biological matrix.
Protocol:
-
To 100 µL of the biological sample, add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC Conditions
A reversed-phase separation is performed using a C18 column.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions:
Based on the common fragmentation pattern of quinones involving the loss of carbon monoxide (CO), the following hypothetical MRM transitions are proposed for this compound. These transitions must be optimized empirically using a reference standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 243.06 | 215.07 | To be optimized |
| This compound | 243.06 | 187.07 | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Data Presentation
The following tables summarize hypothetical quantitative data for method validation, which should be generated during the actual validation process.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 80 | 85 - 115 |
| High | 800 | > 80 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Discussion
This application note provides a comprehensive, albeit theoretical, framework for the quantitative analysis of this compound by HPLC-MS/MS. The presented method is based on established analytical principles for similar quinone-containing molecules.
Key Considerations:
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) is essential before applying this method to routine sample analysis. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Stability: The stability of this compound in the biological matrix and in processed samples should be thoroughly investigated under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C) and through freeze-thaw cycles. Quinone derivatives can be sensitive to light and temperature.
-
Chromatography: The chromatographic conditions, especially the gradient, may need to be optimized to ensure adequate separation of this compound from potential interferences in the specific matrix being analyzed.
-
Mass Spectrometry: The MRM transitions and collision energies for this compound and the internal standard must be determined and optimized by infusing the pure compounds into the mass spectrometer.
Conclusion
The HPLC-MS/MS method protocol outlined in this application note provides a robust starting point for the sensitive and selective quantification of this compound in biological matrices. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality, reliable data for research and development applications.
Application Notes and Protocols for the Extraction of Majoranaquinone from Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Majoranaquinone is a type of microbial respiratory quinone, a class of lipids essential for the electron transport chains in cellular respiration. The analysis of respiratory quinones, including ubiquinones and menaquinones, in environmental samples like sediment provides valuable insights into the microbial community structure and their metabolic activities. This information is crucial for various fields, including microbial ecology, biogeochemistry, and the discovery of novel bioactive compounds for drug development.
This document provides detailed protocols for the extraction of this compound and other respiratory quinones from sediment samples. Two primary methods are presented: a conventional solvent extraction technique and a more modern supercritical fluid extraction (SFE) method. Both protocols are followed by purification and analytical steps for the identification and quantification of the target quinones.
Data Presentation
The following table summarizes the key quantitative parameters for the two primary extraction methods described in this protocol. These values are derived from established methods for respiratory quinone extraction from environmental matrices.
| Parameter | Conventional Solvent Extraction | Supercritical Fluid Extraction (SFE) |
| Sample Size | 1-10 g (dry weight) of sediment | 0.3 - 1 g (dry weight) of sediment |
| Extraction Solvent/Fluid | Chloroform:Methanol (2:1, v/v) or Hexane | Supercritical Carbon Dioxide (scCO₂) with Methanol (10%) as a modifier |
| Solvent/Fluid Volume | 20-100 mL | 3 mL/min flow rate |
| Extraction Time | 2 - 18 hours | 15 - 30 minutes |
| Extraction Temperature | Room Temperature or Reflux Temperature | 45 - 55 °C[1] |
| Extraction Pressure | Atmospheric Pressure | 25 MPa[1][2][3] |
| Purification Method | Solid-Phase Extraction (SPE) with Silica Cartridge | In-line solid-phase trapping or off-line SPE[1][4] |
| Elution Solvent (for SPE) | Hexane:Diethyl ether (varying ratios) | Methanol |
| Typical Yield | Comparable to SFE[3] | Comparable to conventional methods[1][3] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
This protocol describes a classic and widely used method for extracting lipids, including quinones, from sediment samples using organic solvents.
Materials and Reagents:
-
Freeze-dried or air-dried sediment samples
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography or pre-packed silica SPE cartridges
-
Rotary evaporator
-
Centrifuge
-
Glassware (flasks, beakers, funnels)
Procedure:
-
Sample Preparation:
-
Weigh 1-10 g of dried sediment into a glass extraction flask or tube.
-
To determine the dry weight, a separate aliquot of the wet sediment should be dried at 60-80°C for 24-48 hours.[5]
-
-
Extraction:
-
Add a mixture of chloroform and methanol (2:1, v/v) to the sediment sample. A common ratio is 20 mL of solvent per gram of dry sediment.
-
Agitate the mixture vigorously for at least 2 hours at room temperature. For exhaustive extraction, overnight shaking or Soxhlet extraction for approximately 18 hours can be performed.[6]
-
Centrifuge the sample to pellet the sediment.
-
Decant the supernatant (the extract) into a clean flask.
-
Repeat the extraction process on the sediment pellet two more times with fresh solvent.
-
Pool all the extracts.
-
-
Phase Separation and Drying:
-
To the pooled extract, add 0.25 volumes of water to induce phase separation.
-
After vigorous shaking, allow the mixture to separate into two layers in a separatory funnel.
-
Collect the lower chloroform layer, which contains the lipids.
-
Dry the chloroform extract by passing it through a column of anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the dried extract using a rotary evaporator at a temperature below 40°C to obtain the crude lipid extract.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Re-dissolve the crude lipid extract in a small volume of hexane.
-
Condition a silica SPE cartridge by washing it with hexane.
-
Load the hexane-dissolved extract onto the cartridge.
-
Wash the cartridge with hexane to remove non-polar lipids.
-
Elute the quinones using a solvent of intermediate polarity, typically a mixture of hexane and diethyl ether (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.
-
Collect the eluate containing the quinone fraction.
-
-
Final Preparation:
-
Evaporate the solvent from the purified quinone fraction under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., methanol or ethanol).
-
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol utilizes supercritical CO₂ for a more rapid and environmentally friendly extraction of quinones.[1][2][3][7]
Materials and Reagents:
-
Freeze-dried sediment samples
-
Supercritical Fluid Extractor (SFE) system
-
Supercritical fluid grade CO₂
-
Methanol (HPLC grade) as a modifier
-
Solid-phase trapping cartridge (e.g., Sep-Pak) or solvent trapping system
Procedure:
-
Sample Preparation:
-
Weigh 0.3-1 g of dried sediment into the SFE extraction vessel.
-
-
SFE Extraction:
-
Trapping of Extracted Quinones:
-
The extracted quinones are trapped as they exit the extraction vessel.
-
Solid-Phase Trapping: The extract is passed through a solid-phase cartridge (e.g., Sep-Pak) which retains the quinones.[1]
-
Solvent Trapping: The extract is bubbled through a suitable solvent like methanol to trap the quinones.[1]
-
-
Elution and Final Preparation (for Solid-Phase Trapping):
-
After the extraction is complete, the solid-phase cartridge is removed.
-
The trapped quinones are eluted from the cartridge with methanol.
-
The eluate is collected, and the solvent is evaporated under a stream of nitrogen.
-
The residue is reconstituted in a known volume of solvent for analysis.
-
Analysis of Extracted Quinones
The purified quinone extracts can be analyzed using the following methods:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): This is the most common method for separating and quantifying different quinone species.[1][4][8]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: Isocratic or gradient elution with a mobile phase such as methanol or a mixture of methanol and isopropanol.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths (e.g., 270 nm for ubiquinones and 326 nm for menaquinones).[4][9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and structural elucidation of quinones, especially novel ones like this compound, coupling HPLC or UPLC to a mass spectrometer (e.g., ESI-qTOF) is recommended.[4][9][10]
Visualizations
Caption: Workflow for Conventional Solvent Extraction of Quinones.
Caption: Workflow for Supercritical Fluid Extraction (SFE) of Quinones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leibniz Institute DSMZ: Respiratory Quinones [dsmz.de]
- 5. geneticsmr.org [geneticsmr.org]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Rapid Determination of Microbial Quinones using Supercritical CO2 Extraction · unsyiana@usk_lib [unsyiana.usk.ac.id]
- 8. Supercritical Fluid Extraction and Ultra Performance Liquid Chromatography of Respiratory Quinones for Microbial Community Analysis in Environmental and Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Respiratory Quinones Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Frontiers | Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials [frontiersin.org]
Application Note & Protocol: Development of a Novel Quinone Analytical Standard
Topic: Development of a Majoranaquinone Standard for Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Analytical standards are crucial for the accurate identification and quantification of compounds in various matrices, including pharmaceutical formulations, biological samples, and food products.[1][2][3] The development of a new chemical entity, such as a novel quinone, necessitates the establishment of a well-characterized analytical standard to ensure the reliability and reproducibility of experimental results.[4] This application note outlines a comprehensive approach to the synthesis, purification, characterization, and analytical application of a novel quinone standard.
Quinones are a class of organic compounds that play significant roles in biological systems and are explored for various therapeutic applications.[4] Accurate quantification of these compounds is essential for pharmacokinetic studies, quality control, and efficacy assessments.[2][4] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of quinone-containing compounds.[4][5][6][7]
This document provides detailed protocols for a hypothetical novel quinone, from its synthesis to its use as a standard in analytical methods.
Synthesis of the Novel Quinone Standard
A multi-step synthesis is often required to obtain a novel quinone. The following is a representative synthetic pathway.
Caption: Hypothetical synthesis pathway for a novel quinone.
Experimental Protocol: Synthesis
-
Step 1: Protection of Starting Material. Dissolve the starting hydroquinone (1 equivalent) in a suitable solvent (e.g., acetone). Add a base (e.g., K2CO3, 2.5 equivalents) and the protecting group reagent (e.g., benzyl bromide, 2.2 equivalents). Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, filter the solid and concentrate the filtrate. Purify the product by column chromatography.
-
Step 2: Introduction of the Side Chain. Dissolve the protected hydroquinone (1 equivalent) in a dry solvent (e.g., dichloromethane) under an inert atmosphere. Add a Lewis acid (e.g., AlCl3, 1.2 equivalents) at 0°C. Add the appropriate acyl chloride (1.1 equivalents) dropwise. Stir the reaction at room temperature for 4-8 hours. Quench the reaction with ice-water and extract the product with an organic solvent.
-
Step 3: Oxidation to Quinone. Dissolve the product from the previous step in a mixture of acetonitrile and water. Add an oxidizing agent (e.g., cerium(IV) ammonium nitrate, 2.5 equivalents) portion-wise at 0°C. Stir the reaction for 1-2 hours until the starting material is consumed (monitored by TLC). Extract the quinone product with an organic solvent.
-
Step 4: Deprotection (if necessary). If protecting groups were used, they are removed in the final step. For example, benzyl groups can be removed by catalytic hydrogenation.
Purification of the Novel Quinone Standard
Purification is a critical step to ensure the high purity of the analytical standard. A combination of chromatographic techniques is often employed.
Caption: Experimental workflow for the purification of a novel quinone.
Experimental Protocol: Purification
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., hexane-ethyl acetate gradient) determined by prior TLC analysis.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the solid obtained from column chromatography in a minimal amount of a hot solvent in which the compound has high solubility.
-
Slowly cool the solution to allow for crystal formation.
-
Filter the crystals and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the high-purity novel quinone standard.
-
Characterization and Data Presentation
The identity and purity of the synthesized standard must be confirmed using various analytical techniques.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound.[10][11]
Data Presentation:
Table 1: Analytical Characterization Data for the Novel Quinone Standard
| Parameter | Method | Result |
| Purity | HPLC | > 99.0% |
| Molecular Weight | ESI-MS | [M+H]⁺ = (Calculated Mass + 1.0073) |
| ¹H NMR (500 MHz, CDCl₃) | NMR | Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure. |
| ¹³C NMR (125 MHz, CDCl₃) | NMR | Chemical shifts (δ) consistent with the proposed structure. |
Quantification Protocol using the Novel Quinone Standard
Once the standard is synthesized and characterized, it can be used for the quantification of the novel quinone in various samples using HPLC.
Caption: Workflow for quantification using the novel quinone standard.
Experimental Protocol: HPLC Quantification
-
Preparation of Stock and Calibration Standards:
-
Accurately weigh about 10 mg of the novel quinone standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.[7]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
The sample preparation method will depend on the matrix. For example, for plasma samples, a protein precipitation followed by liquid-liquid extraction might be necessary.[4]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and water, with or without a modifier like acetic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength of maximum absorbance for the quinone.
-
Injection Volume: 20 µL.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of the novel quinone in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation:
Table 2: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.999 | 0.9995 |
| Accuracy (%) | 85-115% | 98.5 - 102.3% |
| Precision (RSD%) | < 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.15 µg/mL |
Stability Studies
The stability of the analytical standard should be evaluated under different storage conditions to establish its shelf life.
Experimental Protocol: Stability Testing
-
Prepare solutions of the novel quinone standard at a known concentration.
-
Store the solutions under different conditions (e.g., refrigerated, room temperature, protected from light).
-
Analyze the solutions by HPLC at specified time intervals (e.g., 0, 1, 3, 6 months).
-
Calculate the percentage degradation of the standard over time.
Conclusion
The development of a well-characterized analytical standard is a fundamental requirement for reliable and accurate quantitative analysis in research and development. This application note provides a comprehensive set of protocols and guidelines for the synthesis, purification, characterization, and application of a novel quinone standard. The methodologies described herein can be adapted for the development of standards for other new chemical entities.
References
- 1. Analytical Chemistry - GeeksforGeeks [geeksforgeeks.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Application of Analytical Chemistry to Foods and Food Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Majoranaquinone as a Chemotaxonomic Marker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Majoranaquinone is a naturally occurring naphthoquinone found in Origanum majorana (sweet marjoram), a member of the Lamiaceae family. The presence and concentration of such secondary metabolites can serve as valuable chemotaxonomic markers for distinguishing between closely related plant species, varieties, and even geographic origins. Chemotaxonomy, the classification of organisms based on their chemical constituents, provides a powerful tool for plant identification, authentication, and quality control, which is of particular importance in the fields of herbal medicine, pharmacognosy, and drug development.
This document provides detailed application notes and protocols for the utilization of this compound as a chemotaxonomic marker. It covers the extraction, isolation, quantification, and structural elucidation of this compound, along with a discussion of its potential for differentiating plant taxa.
Molecular Structure of this compound
The molecular formula for this compound is C₁₄H₁₀O₄. While the definitive structure is not widely published, a plausible structure, based on common naphthoquinone skeletons in plants, is 2-hydroxy-7-methoxy-1,4-naphthoquinone. This structure is consistent with the molecular formula and the known biosynthetic pathways of naphthoquinones in plants.
Data Presentation: Quantitative Analysis of this compound for Chemotaxonomy
The utility of this compound as a chemotaxonomic marker lies in its differential accumulation across various plant species. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended method for quantification. Below is an illustrative table showcasing how quantitative data on this compound content can be used for chemotaxonomic differentiation.
Disclaimer: The following data are hypothetical and for illustrative purposes only, as comprehensive quantitative studies on this compound distribution are not yet available in the scientific literature.
Table 1: Hypothetical Quantitative Distribution of this compound in Selected Lamiaceae Species
| Genus | Species | Variety/Cultivar | This compound Content (µg/g dry weight) ± SD | Notes |
| Origanum | majorana | 'Sweet' | 152.3 ± 12.5 | High concentration, characteristic marker. |
| Origanum | majorana | 'Italian' | 135.8 ± 10.2 | Slightly lower than 'Sweet' cultivar. |
| Origanum | vulgare | ssp. vulgare | 12.1 ± 2.3 | Trace amounts detected. |
| Origanum | vulgare | ssp. hirtum | 5.7 ± 1.1 | Very low concentration. |
| Thymus | vulgaris | - | Not Detected | Absence suggests a clear distinction from Origanum. |
| Rosmarinus | officinalis | - | Not Detected | Absence supports taxonomic differentiation. |
| Salvia | officinalis | - | Not Detected | Useful for distinguishing from Origanum. |
Experimental Protocols
Extraction of this compound from Plant Material
Objective: To efficiently extract this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Origanum majorana)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Whatman No. 1 filter paper
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.
-
Add 20 mL of a 1:1 (v/v) mixture of methanol and chloroform.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper into a round-bottom flask.
-
Repeat the extraction process on the plant residue two more times with 20 mL of the solvent mixture.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a semi-solid residue is obtained.
-
Redissolve the residue in 5 mL of methanol for subsequent analysis.
HPLC-UV Method for Quantification of this compound
Objective: To separate and quantify this compound in the plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 70% B
-
20-25 min: 70% B
-
25-30 min: Linear gradient from 70% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 275 nm (based on the typical UV absorption of naphthoquinones)
Protocol:
-
Prepare a stock solution of a purified this compound standard (if available) or a well-characterized extract for calibration.
-
Create a series of standard solutions of different concentrations to generate a calibration curve.
-
Filter the redissolved plant extract from the extraction step through a 0.45 µm syringe filter.
-
Inject the standards and the sample extract into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.
LC-MS/MS Method for Identification and Confirmation
Objective: To confirm the identity of this compound and provide structural information.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
LC Conditions: Same as the HPLC-UV method.
-
MS Parameters:
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation patterns.
-
Protocol:
-
Inject the filtered plant extract into the LC-MS/MS system.
-
Acquire full scan mass spectra to identify the deprotonated molecule [M-H]⁻ of this compound (expected m/z for C₁₄H₁₀O₄ is 241.05).
-
Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern. This pattern can be used as a fingerprint for confirmation.
NMR Spectroscopy for Structural Elucidation
Objective: To elucidate the definitive structure of isolated this compound.
Protocol:
-
Isolate a pure sample of this compound from the crude extract using preparative HPLC or column chromatography.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to assign the chemical shifts and coupling constants of all protons and carbons, which will allow for the unambiguous determination of the molecular structure.
Visualization of Pathways and Workflows
Biosynthetic Pathway of 1,4-Naphthoquinones
The biosynthesis of naphthoquinones in plants typically follows the shikimate pathway to produce chorismate, which is a key intermediate.
Caption: General biosynthetic pathway of 1,4-naphthoquinones in plants.
Experimental Workflow for Chemotaxonomic Analysis
This workflow outlines the logical steps from sample collection to data analysis for using this compound as a chemotaxonomic marker.
Caption: Experimental workflow for this compound-based chemotaxonomy.
Application Notes & Protocols: Utilizing CRISPR-Cas9 for Functional Analysis of Majoranaquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging CRISPR-Cas9 gene editing technology for the elucidation of Majoranaquinone's function in bacteria. By creating targeted gene knockouts in the this compound biosynthesis pathway, researchers can investigate its role in cellular processes, paving the way for novel antibiotic development and a deeper understanding of bacterial physiology.
Introduction to this compound
This compound, a member of the menaquinone (Vitamin K2) family, is a crucial lipid-soluble molecule found in the cell membranes of many bacterial species.[1][2] Menaquinones are essential components of the anaerobic electron transport chain, where they function as electron carriers, shuttling electrons between protein complexes.[2][3][4] This process is vital for generating a proton gradient across the membrane, which in turn drives the synthesis of ATP, the cell's primary energy currency.[3][5] Due to its central role in metabolism, the biosynthetic pathway of menaquinone is a promising target for the development of new antimicrobial agents.[6]
Principle of the Method
This protocol employs the CRISPR-Cas9 system to introduce targeted mutations into the genes responsible for this compound biosynthesis. The most common approach in bacteria is to use a catalytically deactivated Cas9 (dCas9) for CRISPR interference (CRISPRi) to specifically repress gene transcription, or to use active Cas9 to create a double-strand break (DSB) leading to a gene knockout.[7][8][9] In many bacteria, DSBs are lethal as the non-homologous end-joining (NHEJ) repair pathway is inefficient.[10] Therefore, gene knockout often relies on providing a donor DNA template for homology-directed repair (HDR) to replace the target gene.[11][12] By knocking out or knocking down a key biosynthetic gene, the production of this compound is halted, allowing for the study of the resulting phenotype.
Experimental Workflow Overview
The overall process involves designing a guide RNA (gRNA) specific to a target gene in the this compound biosynthesis pathway, delivering the CRISPR-Cas9 machinery into the host bacterium, selecting for successful mutants, and finally, performing phenotypic and functional assays to assess the impact of this compound depletion.
Caption: High-level experimental workflow for studying this compound function.
Detailed Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of a men Gene
This protocol outlines the steps for creating a gene knockout of a key enzyme in the menaquinone biosynthesis pathway, such as menA or menG, in a model bacterium like E. coli.[2][6]
1. Target Gene Selection and sgRNA Design:
-
Identify the target gene from the menaquinone biosynthesis pathway. The men gene family (menA-H) are highly conserved.[13][14] menA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) and menG (demethylmenaquinone methyltransferase) are critical late-stage enzymes and excellent targets.[2][6]
-
Use online tools (e.g., CHOPCHOP, Benchling) to design a 20-nucleotide sgRNA sequence that targets a conserved region of the gene. The target must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., 'NGG' for S. pyogenes Cas9).[15]
2. Plasmid Construction:
-
Synthesize the designed sgRNA sequence as two complementary oligonucleotides.
-
Anneal the oligonucleotides to form a duplex.
-
Clone the sgRNA duplex into a suitable bacterial CRISPR-Cas9 plasmid. A two-plasmid system is common: one plasmid expressing Cas9 and another expressing the sgRNA.[10] For inducible systems, dCas9 expression can be controlled by promoters like arabinose or IPTG-inducible promoters.[7]
-
If using homology-directed repair for knockout, construct a donor template with homology arms flanking a selection marker or a desired sequence change (e.g., a stop codon).[11]
3. Transformation of Host Bacteria:
-
Prepare electrocompetent or chemically competent cells of the target bacterial strain.
-
Co-transform the Cas9 plasmid and the sgRNA plasmid (and the donor template, if applicable) into the competent cells using electroporation or heat shock.[9]
-
Plate the transformed cells on selective agar plates containing the appropriate antibiotics for plasmid maintenance.
4. Selection and Verification of Mutants:
-
Pick individual colonies from the selective plates.
-
Perform colony PCR using primers that flank the target region of the gene.
-
Analyze the PCR products by gel electrophoresis. A successful deletion or insertion via HDR will result in a size change of the PCR product.[12]
-
For CRISPRi, knockdown must be verified by RT-qPCR to measure the transcript level of the target gene.
-
Confirm the mutation by Sanger sequencing of the PCR product.
Protocol 2: Phenotypic Analysis of this compound-Deficient Mutants
1. Growth Curve Analysis:
-
Culture the wild-type and mutant strains in a suitable liquid medium.
-
Measure the optical density (e.g., at 600 nm) at regular intervals over 24-48 hours.
-
Perform the growth assay under both aerobic and anaerobic conditions, as menaquinones are primarily involved in anaerobic respiration.[3] A significant growth defect under anaerobic conditions is expected for the mutant.
2. Electron Transport Chain (ETC) Activity Assay:
-
Isolate membranes from both wild-type and mutant bacteria.
-
Measure the rate of oxygen consumption (for aerobic respiration) or the reduction of an alternative electron acceptor (like fumarate or nitrate for anaerobic respiration) using a Clark-type oxygen electrode or spectrophotometric assays.
-
A reduced rate of electron transfer in the mutant would indicate impaired ETC function due to the absence of this compound.
3. Quinone Extraction and Analysis:
-
Extract lipids, including quinones, from a defined number of bacterial cells using a solvent mixture like chloroform/methanol.
-
Analyze the quinone content using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.
-
Compare the quinone profiles of the wild-type and mutant strains. The mutant should show a specific absence or reduction of the this compound peak.
Data Presentation
Quantitative data from the functional analyses should be summarized for clear comparison.
Table 1: Growth Characteristics of Wild-Type vs. menA Knockout Mutant
| Strain | Condition | Doubling Time (hours) | Final OD₆₀₀ |
| Wild-Type | Aerobic | 1.5 ± 0.2 | 2.5 ± 0.3 |
| Wild-Type | Anaerobic | 3.1 ± 0.4 | 1.8 ± 0.2 |
| ΔmenA | Aerobic | 1.6 ± 0.3 | 2.4 ± 0.4 |
| ΔmenA | Anaerobic | 8.5 ± 1.1 | 0.6 ± 0.1 |
Table 2: Electron Transport Chain Activity
| Strain | Assay Condition | Electron Transfer Rate (nmol/min/mg protein) |
| Wild-Type | Anaerobic (NADH-fumarate) | 150 ± 15 |
| ΔmenA | Anaerobic (NADH-fumarate) | 12 ± 5 |
Visualizing Key Pathways
This compound Biosynthesis Pathway
The biosynthesis of menaquinones is a multi-step enzymatic pathway starting from chorismate, a key intermediate in the shikimate pathway.[13][14][16] Disrupting any of the dedicated men genes will halt the production of this compound.
Caption: Simplified this compound (Menaquinone) biosynthesis pathway.
Role in the Electron Transport Chain
This compound acts as a mobile carrier, accepting electrons from donors like NADH dehydrogenase and transferring them to terminal reductases, contributing to the proton motive force.[3][4][5]
Caption: Function of this compound in the anaerobic electron transport chain.
References
- 1. Does menaquinone participate in brain astrocyte electron transport? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron transport chain - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | Gene Silencing Through CRISPR Interference in Bacteria: Current Advances and Future Prospects [frontiersin.org]
- 9. Genome Editing in Bacteria: CRISPR-Cas and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRISPR/Cas9 Genome Editing Technology: A Valuable Tool for Understanding Plant Cell Wall Biosynthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstitution of the Majoranaquinone Pathway in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Majoranaquinone (mPQ) is a recently characterized high-potential respiratory quinone found in bacteria of the phylum Nitrospirota.[1] Unlike more common quinones like ubiquinone (UQ) and menaquinone (MK), mPQ features a trimethyl-benzoquinone moiety.[1] The discovery of its unique biosynthetic pathway has opened new avenues for understanding the evolution of aerobic metabolism.[1] Reconstituting this pathway in a well-characterized model organism, such as Escherichia coli, is a critical step for several applications. It allows for controlled studies of the pathway's enzymes, enables the production of mPQ for functional and structural analysis, and provides a platform for engineering novel quinone structures for therapeutic or industrial purposes.
This document provides detailed protocols and data for the heterologous expression of the mPQ biosynthetic genes in E. coli mutants, effectively reconstituting the pathway to produce ubiquinone-8 (UQ-8), thereby demonstrating the functional interchangeability of the mPQ enzymes.
Data Presentation
The functional reconstitution of the pathway was validated through heterologous complementation experiments. Specific genes from the this compound pathway (mpq) were expressed in E. coli knockout mutants (Δubi) that were deficient in ubiquinone biosynthesis. The restoration of UQ-8 production confirmed the function of the respective mpq gene.
Table 1: Summary of Heterologous Complementation Experiments
| E. coli Mutant Strain | Deficient Enzyme (Ubiquinone Pathway) | Complementing mpq Gene | Outcome | Reference |
| ΔubiC | 3-octaprenyl-4-hydroxybenzoate carboxy-lyase | mpqC | UQ-8 Production Restored | [1] |
| ΔubiA | 4-hydroxybenzoate octaprenyltransferase | mpqA | UQ-8 Production Restored | [1] |
| ΔubiX | 3-octaprenyl-4-hydroxybenzoate decarboxylase | mpqX | UQ-8 Production Restored | [1] |
| ΔubiD | 3-octaprenyl-4-hydroxybenzoate carboxy-lyase | mpqD | UQ-8 Production Restored | [1] |
Signaling and Biosynthetic Pathways
The this compound pathway shows distinct homologies to the ubiquinone and plastoquinone biosynthesis pathways, suggesting a common evolutionary origin. The key steps and the enzymes involved are outlined below.
Caption: Homologous steps in mPQ, UQ, and PQ biosynthesis.
Experimental Protocols & Workflows
The overall workflow for reconstituting the this compound pathway involves cloning the candidate genes, transforming them into deficient E. coli strains, inducing protein expression, and analyzing the resulting quinone profile.
Caption: Workflow for mPQ pathway reconstitution in E. coli.
Protocol 1: Heterologous Complementation of E. coli Δubi Mutants
This protocol details the steps for expressing individual mpq genes to rescue the corresponding functional deficiencies in ubiquinone biosynthesis in E. coli.
1. Materials
-
E. coli knockout mutant strains (e.g., ΔubiA, ΔubiC, ΔubiD, ΔubiX)
-
Expression plasmids containing individual mpq genes (mpqA, mpqC, mpqD, mpqX) under an inducible promoter.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Competent cell preparation reagents (e.g., CaCl2).
2. Procedure
-
Transformation: Introduce the expression plasmid containing the target mpq gene into the corresponding chemically competent E. coli Δubi mutant strain via heat shock. For example, transform the mpqA plasmid into the ΔubiA strain.
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Culturing: Inoculate a single colony from the plate into 5 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking (200 rpm).
-
Induction: Dilute the overnight culture 1:100 into 50 mL of fresh LB broth with antibiotic. Grow at 37°C to an OD600 of 0.4-0.6.
-
Expression: Add IPTG to a final concentration of 0.1-1.0 mM to induce gene expression. Continue to incubate the culture for 12-16 hours at a reduced temperature (e.g., 25°C) to improve protein folding.
-
Harvesting: Centrifuge the cell culture at 5,000 x g for 10 minutes to pellet the cells. Discard the supernatant. The cell pellet can be stored at -80°C until analysis.
Protocol 2: Extraction and Analysis of Quinones
This protocol describes a general method for extracting quinones from bacterial cell pellets and analyzing them by High-Performance Liquid Chromatography (HPLC).
1. Materials
-
Cell pellets from Protocol 1.
-
Methanol, Hexane, Chloroform (HPLC grade).
-
Glass beads (0.1 mm diameter).
-
Bead beater or vortexer.
-
Centrifuge.
-
HPLC system with a C18 reverse-phase column and a UV or photodiode array (PDA) detector.
-
UQ-8 standard.
2. Procedure
-
Cell Lysis: Resuspend the cell pellet in 1 mL of methanol. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing or bead beating for 5-10 minutes.
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell lysate. Vortex thoroughly for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids and quinones, into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid extract in a known volume (e.g., 100 µL) of ethanol or mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Inject 10-20 µL of the reconstituted sample onto the C18 column.
-
Use a mobile phase appropriate for quinone separation (e.g., an isocratic mixture of methanol and hexane).
-
Monitor the elution at a wavelength of ~275 nm for ubiquinone.
-
Compare the retention time and UV spectrum of the peaks in the sample to a pure UQ-8 standard to confirm its identity and quantify its abundance.
-
Logical Relationships
The complementation experiment is designed to confirm that the mpq genes from Nitrospirota are functional homologs of the ubi genes in E. coli. The logic relies on the principle that if an mpq gene can restore the synthesis of UQ-8 in a specific ubi mutant, it must catalyze the equivalent step in the quinone biosynthesis pathway.
Caption: Logic of the gene complementation experiment.
References
"fluorescent labeling techniques for in-situ Majoranaquinone visualization"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Majoranaquinones, a specific class of menaquinones (Vitamin K2), are vital lipid-soluble molecules that play a crucial role in the electron transport chains of various microorganisms. Their in-situ visualization is paramount for understanding bacterial physiology, identifying potential drug targets, and screening for novel antimicrobial agents. These application notes provide detailed protocols for two distinct and powerful fluorescent labeling techniques to visualize Majoranaquinones within living cells: an indirect method using a potential-sensitive dye and a direct, target-specific method employing bioorthogonal chemistry.
Data Presentation: Fluorescent Probe Properties
For ease of comparison, the quantitative data for the fluorescent probes discussed in these protocols are summarized in the table below.
| Probe Name | Labeling Strategy | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| Rhodamine 123 | Indirect (Membrane Potential) | ~507 - 512[1][2] | ~529 - 534[1][2][3] | 0.90[1] | Cationic dye, accumulates in mitochondria and bacteria with active electron transport. Low cell toxicity at appropriate concentrations.[2] |
| Copper-Free Click Chemistry Probes (e.g., DBCO-dyes) | Bioorthogonal (Direct Labeling) | Varies with fluorophore | Varies with fluorophore | Varies with fluorophore | High specificity, covalent labeling, requires metabolic incorporation of a modified precursor. |
| - DBCO-TAMRA | ~546 | ~579 | - | Bright and photostable. | |
| - DBCO-6-FAM | ~495 | ~517 | - | Common green fluorophore. | |
| - DBCO-Lissamine Rhodamine B | ~570 | ~590 | - | Red-emitting dye. |
Method 1: Indirect Visualization Using Rhodamine 123
This method is based on the principle that Rhodamine 123, a cationic fluorescent dye, accumulates in cellular compartments with a high negative membrane potential. In many bacteria, this potential is generated by the electron transport chain, in which Majoranaquinones are key components. Therefore, the fluorescence intensity of Rhodamine 123 can serve as an indirect indicator of Majoranaquinone-related activity and localization.
Experimental Protocol: Staining Bacteria with Rhodamine 123
Materials:
-
Bacterial culture of interest
-
Phosphate-buffered saline (PBS), sterile
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
37°C incubator
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)
-
Microscope slides and coverslips
-
Optional: CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a control for membrane potential disruption.
Procedure:
-
Cell Preparation:
-
Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile PBS to remove residual medium.
-
Resuspend the cells in PBS to a suitable optical density (e.g., OD600 of 0.5).
-
-
Staining:
-
Prepare a working solution of Rhodamine 123 by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific bacterial strain.
-
Add the Rhodamine 123 working solution to the bacterial suspension.
-
Incubate the mixture at 37°C for 20-60 minutes in the dark.[4] The optimal incubation time may vary.
-
-
Washing:
-
After incubation, centrifuge the stained cells (5000 x g for 5 minutes).
-
Discard the supernatant containing excess dye.
-
Wash the cells twice with PBS to reduce background fluorescence.
-
-
Imaging:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope with a filter set appropriate for Rhodamine 123 (Excitation: ~507 nm, Emission: ~529 nm).[2]
-
-
(Optional) Control Experiment:
-
To confirm that Rhodamine 123 accumulation is dependent on membrane potential, pre-treat a sample of cells with CCCP (a protonophore that dissipates membrane potential) before adding Rhodamine 123. A significant reduction in fluorescence intensity in the CCCP-treated sample would support the indirect visualization of electron transport chain activity.
-
Diagram: Indirect Visualization Workflow
Caption: Workflow for indirect visualization of this compound activity using Rhodamine 123.
Method 2: Direct Visualization via Bioorthogonal Chemistry
This advanced method allows for the direct and specific labeling of Majoranaquinones. It involves two key steps:
-
Metabolic Labeling: A synthetic precursor of this compound, modified with a bioorthogonal "handle" (e.g., an alkyne group), is introduced to the cells. The cells' biosynthetic machinery incorporates this modified precursor into newly synthesized Majoranaquinones.
-
Click Chemistry: A fluorescent probe containing a complementary reactive group (e.g., an azide) is added. This probe then specifically and covalently attaches to the bioorthogonal handle on the Majoranaquinones through a "click" reaction, rendering them fluorescent.[5]
Experimental Protocol: Bioorthogonal Labeling of Majoranaquinones
Materials:
-
Bacterial culture of interest
-
Growth medium
-
Alkyne-modified menaquinone precursor (custom synthesis may be required)
-
Fluorescent azide probe (e.g., DBCO-TAMRA, DBCO-6-FAM)
-
PBS, sterile
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope with appropriate filter sets.
Procedure:
Part A: Metabolic Labeling
-
Precursor Incorporation:
-
Prepare the growth medium and supplement it with the alkyne-modified menaquinone precursor. The optimal concentration will need to be determined empirically to ensure incorporation without toxicity.
-
Inoculate the medium with the bacterial strain of interest.
-
Grow the culture under normal conditions to allow for the metabolic incorporation of the modified precursor.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating in 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Part B: Click Chemistry Reaction
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature. This allows the fluorescent probe to enter the cells.
-
Wash the cells twice with PBS.
-
-
Fluorescent Labeling:
-
Prepare a solution of the fluorescent azide probe in PBS (e.g., 5-50 µM).
-
Resuspend the permeabilized cells in the fluorescent probe solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washing and Imaging:
-
Wash the cells three to five times with PBS to remove any unreacted fluorescent probe.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Diagram: Bioorthogonal Labeling Workflow
Caption: Workflow for direct bioorthogonal labeling and visualization of Majoranaquinones.
Concluding Remarks
The choice of method for visualizing Majoranaquinones will depend on the specific research question and available resources. The Rhodamine 123 method offers a simpler, more accessible approach for indirectly assessing the activity of the electron transport chain where these quinones function. The bioorthogonal chemistry method, while more complex and requiring specialized reagents, provides a highly specific and direct way to visualize the localization of the this compound molecules themselves. Both techniques, when properly optimized, can yield valuable insights into the biology of microorganisms and aid in the development of novel therapeutic strategies.
References
"metabolomic profiling of quinones including Majoranaquinone"
Application Note: Metabolomic Profiling of Quinones
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to the metabolomic profiling of quinones in biological matrices. It outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, with a special focus on the discovery and characterization of novel quinones, using the putative "Majoranaquinone" as a case study.
Introduction to Quinone Metabolomics
Quinones are a large class of cyclic organic compounds containing two carbonyl groups in a six-membered, unsaturated ring. They are ubiquitous in nature and play critical roles in biological systems. Key functions include their role as electron carriers in respiratory and photosynthetic pathways (e.g., ubiquinones and menaquinones), their involvement in redox cycling, and their use as defense compounds in plants.[1] Quinone compounds are broadly classified based on their aromatic core structure into benzoquinones, naphthoquinones, and anthraquinones.[2]
Given their diverse biological activities, from antioxidant to cytotoxic, quinones are of significant interest in pharmacology and drug development.[3][4] Metabolomic profiling offers a powerful approach to comprehensively identify and quantify quinones in complex biological samples, enabling researchers to understand their metabolic pathways and discover novel bioactive compounds.
This application note details a robust workflow for quinone profiling using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). While the protocols are broadly applicable, we will use the example of "this compound" to illustrate the workflow for identifying and characterizing a novel or uncharacterized quinone. "this compound" is listed in chemical databases with a molecular formula of C₁₄H₁₀O₄, but it has not been substantively characterized in the scientific literature nor confirmed as a natural product from Origanum majorana (marjoram), which is known to be rich in phenolics and flavonoids but not typically quinones.[5] The methodology presented here is ideal for such discovery-oriented research.
Biological Context: Quinone Biosynthesis
In most organisms, the aromatic core of quinones like menaquinone (Vitamin K₂) and ubiquinone (Coenzyme Q) originates from the shikimate pathway.[6][7] This pathway converts simple carbohydrate precursors into chorismate, a critical branch-point metabolite.[4][8] From chorismate, distinct enzymatic steps lead to the formation of the benzoquinone nucleus of ubiquinone or the naphthoquinone nucleus of menaquinone.[7] A polyisoprenoid side chain is then attached, and further modifications such as methylation occur to yield the final, functional quinone.[4][6] Understanding this common biosynthetic origin is crucial for targeted metabolomic studies and for annotating related compounds.
Metabolomic Profiling Workflow
A successful quinone profiling experiment follows a structured workflow, from careful sample handling to sophisticated data analysis. Each step is critical for ensuring data quality and reproducibility.[3][9] The overall process involves quenching metabolic activity, extracting metabolites, separating them chromatographically, detecting them by mass spectrometry, and finally, processing the data to identify and quantify the compounds of interest.
Experimental Protocols
Protocol 1: Sample Preparation and Metabolite Extraction
This protocol is a modified version of the Bligh and Dyer method, suitable for extracting lipophilic compounds like quinones from microbial or plant tissues.
Materials:
-
Biological sample (e.g., ~50-100 mg of cell pellet or ground plant tissue)
-
Methanol (HPLC-grade, pre-chilled to -20°C)
-
Chloroform (HPLC-grade)
-
Milli-Q Water (or equivalent)
-
Microcentrifuge tubes (2 mL)
-
Homogenizer (e.g., bead beater)
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Quenching & Homogenization:
-
Place the pre-weighed, frozen sample into a 2 mL microcentrifuge tube containing homogenization beads.
-
Add 400 µL of ice-cold methanol.
-
Immediately homogenize for 2-3 cycles of 45 seconds to ensure cell lysis and quench metabolic activity. Keep samples on ice between cycles.
-
-
Liquid-Liquid Extraction:
-
To the methanol homogenate, add 200 µL of Milli-Q water and vortex for 10 seconds.
-
Add 400 µL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous layer (polar metabolites), a protein disk, and a lower organic layer (lipids and quinones).
-
-
Collection of Organic Phase:
-
Carefully pipette the lower organic layer (~400 µL) into a new, clean tube, avoiding the protein disk.
-
For improved recovery, re-extract the remaining aqueous layer and protein disk by adding another 400 µL of chloroform, vortexing, centrifuging, and pooling the second organic extract with the first.
-
-
Drying and Reconstitution:
-
Dry the collected organic extract completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 Methanol:Toluene or Isopropanol). Vortex for 30 seconds and centrifuge to pellet any insoluble debris.
-
-
Sample Storage:
-
Transfer the supernatant to an autosampler vial. Store at -80°C until analysis to prevent degradation.[2]
-
Protocol 2: UPLC-MS/MS Analysis
This protocol provides typical parameters for the separation and detection of a broad range of quinones.
Instrumentation:
-
UPLC System coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
UPLC Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile:Isopropanol (70:30, v/v) with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 2 µL
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B (re-equilibration)
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. Quinones can ionize in both, but positive mode is often preferred for adduct formation ([M+H]⁺, [M+Na]⁺).
-
Scan Range: 150 - 1500 m/z
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
Full MS Scan (Survey Scan): High resolution (>30,000)
-
MS/MS Scans (Fragmentation): Select top 5-10 most intense ions from the full scan for fragmentation. Use a stepped collision energy (e.g., 20-40 eV) to generate informative fragment spectra.
-
Data Presentation and Analysis
Data Processing
Raw data files should be processed using software like XCMS, MS-DIAL, or vendor-specific software. The process includes peak picking, retention time correction, and alignment across all samples to generate a feature matrix. This matrix contains the mass-to-charge ratio (m/z), retention time, and intensity for every detected feature in each sample.
Case Study: Discovery of this compound
To identify a novel compound like this compound (C₁₄H₁₀O₄), the following workflow would be applied.
Quantitative Data Summary
Once compounds are identified or putatively annotated, their peak areas can be normalized (e.g., to an internal standard or total ion current) and summarized. The table below provides an example of how quantitative data for various quinones, including the hypothetical this compound, could be presented.
| Compound Name | Retention Time (min) | Observed m/z ([M+H]⁺) | Putative ID | Group A (Mean Area ± SD) | Group B (Mean Area ± SD) | p-value |
| Menaquinone-4 | 14.2 | 445.3101 | Confirmed | 1.2e6 ± 0.2e6 | 2.5e6 ± 0.4e6 | 0.008 |
| Ubiquinone-8 | 16.8 | 727.5511 | Confirmed | 5.4e7 ± 0.9e7 | 4.8e7 ± 1.1e7 | 0.451 |
| This compound | 8.5 | 243.0652 | C₁₄H₁₀O₄ | ND | 8.9e4 ± 1.5e4 | <0.001 |
| Unknown Quinone | 11.3 | 315.1227 | C₁₈H₁₈O₅ | 4.1e5 ± 0.7e5 | 9.8e5 ± 1.2e5 | 0.015 |
| Table 1: Example quantitative summary of quinones identified in two sample groups. "ND" indicates not detected. Data is hypothetical. |
Conclusion
This application note provides a comprehensive framework for the metabolomic profiling of quinones. By combining optimized sample preparation with high-resolution UPLC-MS/MS, researchers can effectively identify and quantify a wide range of these bioactive molecules. The outlined workflow for novel compound discovery demonstrates a clear path for characterizing previously unknown molecules like the putative this compound, thereby enabling new insights into their biological roles and potential applications in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous Extract of Origanum majorana at Low Temperature (0°C) Promotes Mitochondrial Fusion and Contributes to Induced Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolscigroup.us [biolscigroup.us]
- 6. Plant Origanum majorana (Lamiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-apoptotic activities of novel synthetic quinones in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Menaquinone Profiles to Assess Microbial Community Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Menaquinone as a Biomarker
Menaquinones (MK), also known as vitamin K2, are essential respiratory lipoquinones found in the cytoplasmic membranes of most bacterial and archaeal species. They play a crucial role in cellular bioenergetics as electron carriers. The structure of menaquinones consists of a naphthoquinone ring with a variable-length isoprenoid side chain. The length and degree of saturation of this side chain differ between microbial taxa, making menaquinone profiles a valuable chemotaxonomic marker for assessing the structure of microbial communities in various environments.
Different bacterial phyla synthesize specific menaquinone homologs, allowing for a culture-independent method to characterize microbial populations. For example, the analysis of menaquinone profiles can provide insights into the relative abundance of major bacterial groups such as Firmicutes, Bacteroidetes, and Actinobacteria.[1][2][3][4] This approach is particularly useful in complex environments like soil, marine sediments, and the gut microbiome.
These application notes provide a comprehensive guide to utilizing menaquinone profiles for microbial community analysis, including detailed protocols for extraction, purification, and quantification, as well as data interpretation guidelines.
Experimental Workflow
The overall process for analyzing menaquinone profiles from environmental samples involves several key stages, from sample collection to data interpretation.
Caption: Experimental workflow for microbial community analysis using menaquinone profiles.
Data Presentation: Menaquinone Distribution in Bacterial Phyla
The following table summarizes the predominant menaquinone homologs found in major bacterial phyla. This information is crucial for interpreting the results of menaquinone profile analysis.
| Bacterial Phylum | Predominant Menaquinone (MK) Homologs | References |
| Firmicutes | MK-7 | [1][2][3][4] |
| Bacillus subtilis | MK-7 | |
| Staphylococcus aureus | MK-8 | |
| Bacteroidetes | MK-8, MK-9, MK-10, MK-11 | [5][6] |
| Bacteroides spp. | MK-9, MK-10 | |
| Prevotella spp. | MK-5, MK-11, MK-12, MK-13 | |
| Actinobacteria | MK-9(H2), MK-9(H4), MK-9(H6), MK-9(H8) | [1][2][3][4] |
| Mycobacterium spp. | MK-9(H2) | |
| Proteobacteria | MK-8, Ubiquinone (UQ) | [5][6] |
| Escherichia coli | MK-8, UQ-8 |
Experimental Protocols
Menaquinone Extraction from Soil Samples
This protocol is adapted from methods for extracting menaquinones from fermented soybeans and microbial cultures.[7][8]
Materials:
-
Freeze-dryer
-
Mortar and pestle
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) silica cartridges
-
2-propanol
-
n-hexane
-
Methanol
-
Dichloromethane
-
Nitrogen gas
Procedure:
-
Sample Preparation:
-
Collect soil samples and store them at -80°C until processing.
-
Lyophilize (freeze-dry) the soil samples to remove all water.
-
Grind the dried soil to a fine powder using a sterile mortar and pestle.
-
-
Solvent Extraction:
-
Weigh 5 g of the dried soil powder into a glass centrifuge tube.
-
Add 15 mL of a 2-propanol and n-hexane mixture (1:2 v/v).[7]
-
Shake vigorously for 20 minutes at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the soil particles.[7]
-
Carefully decant the supernatant (the liquid containing the extracted lipids) into a clean round-bottom flask.
-
Repeat the extraction process on the soil pellet two more times with fresh solvent.
-
Pool all the supernatants.
-
-
Concentration:
-
Evaporate the pooled supernatant to dryness using a rotary evaporator at a temperature below 40°C.
-
The resulting lipid extract contains the menaquinones.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Re-dissolve the dried lipid extract in a small volume (1-2 mL) of n-hexane.
-
Activate an SPE silica cartridge by washing it with 5 mL of n-hexane.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of n-hexane to remove non-polar lipids.
-
Elute the menaquinones from the cartridge with 10 mL of a mixture of n-hexane and diethyl ether (95:5 v/v).
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen gas.
-
Re-dissolve the purified menaquinone extract in a known volume of the HPLC mobile phase for analysis.
-
HPLC Analysis of Menaquinones
This protocol provides a method for the separation and quantification of menaquinone homologs.[7][8][9][10]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector is suitable.[7][8]
-
Column: A reverse-phase C18 column (e.g., 5 µm particle size, 125 mm x 4.0 mm) is recommended.[7]
-
Mobile Phase:
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of menaquinone standards (e.g., MK-4, MK-7, MK-8, MK-9) in the mobile phase.
-
Create a series of dilutions to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the purified menaquinone extract from your sample onto the HPLC system.
-
Record the chromatogram.
-
-
Quantification:
-
Identify the peaks corresponding to different menaquinone homologs by comparing their retention times with those of the standards.
-
Calculate the concentration of each menaquinone homolog in the sample using the calibration curve generated from the standards. The peak area is proportional to the concentration.
-
Menaquinone Biosynthesis Pathway
Menaquinones are synthesized via the shikimate pathway. The following diagram illustrates the key steps in this metabolic process.
References
- 1. e-dmj.org [e-dmj.org]
- 2. Metagenomic Analysis of the Gut Microbiome Reveals Enrichment of Menaquinones (Vitamin K2) Pathway in Diabetes Mellitus [e-dmj.org]
- 3. researchgate.net [researchgate.net]
- 4. Metagenomic Analysis of the Gut Microbiome Reveals Enrichment of Menaquinones (Vitamin K2) Pathway in Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Majoranaquinone Detection
Welcome to the technical support center for the analysis of Majoranaquinone using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a type of respiratory quinone found in the cell membranes of certain bacteria, including the pathogenic species Legionella pneumophila. Its detection and quantification are crucial for studying bacterial metabolism, identifying bacterial species, and potentially for developing new antimicrobial drugs that target bacterial respiration.
Q2: Which ionization technique is best for this compound analysis?
A2: Due to the less polar nature of quinones, Atmospheric Pressure Chemical Ionization (APCI) is often a suitable choice. However, Electrospray Ionization (ESI) can also be effective, particularly if the ionization efficiency is enhanced.[1] It is recommended to test both positive and negative ionization modes to determine the optimal condition for your specific instrument and sample matrix.[1]
Q3: I am not seeing any signal for this compound. What are the common causes?
A3: A complete loss of signal can be due to several factors.[2] Systematically check the following:
-
Sample Preparation: Was the extraction efficient? Is the concentration of this compound above the detection limit of your instrument? Improper sample preparation can lead to concentrations that are too low to be detected.[3]
-
Instrument Settings: Are the mass spectrometer parameters, such as ion source voltage and gas flows, correctly set? Incorrect settings can lead to insufficient ion production.[3]
-
LC-MS System: Is there a clog in the LC system or is the spray from the ion source unstable?[2][4] An inconsistent or absent spray is a common reason for signal loss.[4]
-
Detector Issues: Is the detector functioning correctly?[5]
Q4: My signal for this compound is very low. How can I improve it?
A4: Poor signal intensity is a common issue in mass spectrometry.[6] Here are some steps to improve it:
-
Optimize Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal will be weak. Conversely, a sample that is too concentrated can cause ion suppression.[6]
-
Enhance Ionization Efficiency: The ionization efficiency for quinones can be limited.[7] Consider derivatization to improve ionization. For example, methanol derivatization has been shown to greatly improve the ionization efficiencies of some quinones.[8]
-
Tune Instrument Parameters: Regularly tune and calibrate your mass spectrometer.[6] Systematically optimize ion source parameters like capillary temperature and nebulizer gas pressure, as these can play an important role in the ionization of quinones.[7]
Q5: I am observing unexpected peaks or a high baseline in my chromatogram. What could be the cause?
A5: This is often due to contamination or matrix effects.
-
Contamination: Contaminants can be introduced from solvents, sample preparation steps, or the chromatographic column.[6] Ensure you are using high-purity solvents and clean sample vials.
-
Matrix Effects: Components in your sample matrix can co-elute with this compound and suppress its ionization. To mitigate this, improve your sample clean-up procedure or optimize the chromatographic separation to resolve this compound from interfering compounds.[9]
-
Column Bleed: A high baseline can also be a result of column bleed. Ensure your column is properly conditioned and operated within its recommended temperature and pH range.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity | Low sample concentration | Concentrate the sample or inject a larger volume.[6] |
| Poor ionization efficiency | Optimize ion source parameters (e.g., temperature, gas flows, voltages).[1][6] Consider derivatization to enhance ionization.[7][8] | |
| Ion suppression from matrix | Improve sample cleanup procedures (e.g., solid-phase extraction).[9] Optimize chromatographic separation.[6] | |
| No Peaks Detected | Sample concentration below detection limit | Use a more concentrated sample.[3] |
| Incorrect instrument method | Verify that the correct acquisition method is loaded and that the mass range covers the expected m/z of this compound.[3] | |
| LC or MS hardware issue | Check for leaks, clogs, and ensure a stable spray from the ion source.[4][5] | |
| Detector malfunction | Check detector voltage and performance.[4][5] | |
| Mass Inaccuracy | Instrument not calibrated | Perform a mass calibration using appropriate standards.[6] |
| Instrument drift | Regular calibration and maintenance are crucial to prevent this.[6] | |
| Peak Tailing or Fronting | Column degradation or contamination | Use a guard column and ensure proper sample cleanup. If the column is old, replace it. |
| Inappropriate mobile phase | Ensure the mobile phase is compatible with the analyte and the column. | |
| High Background Noise | Contaminated solvents or reagents | Use high-purity, LC-MS grade solvents and reagents.[4] |
| Dirty ion source | Clean the ion source according to the manufacturer's guidelines. | |
| Leaks in the system | Check for gas leaks in the MS system.[5] |
Experimental Protocols
Protocol 1: Generic this compound Extraction from Bacterial Cells
This protocol is a general guideline. Optimization may be required based on the specific bacterial strain and culture conditions.
-
Harvesting Cells: Centrifuge the bacterial culture to pellet the cells.
-
Lipid Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.
-
Phase Separation: Add water to the mixture to induce phase separation. The lipids, including this compound, will be in the lower chloroform phase.
-
Drying: Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol) for analysis.
Protocol 2: General LC-MS/MS Parameter Optimization
-
Infusion: Prepare a standard solution of this compound (if available) or use the extracted sample. Infuse the sample directly into the mass spectrometer to optimize the source parameters.
-
Ionization Mode: Test both positive and negative ESI and APCI modes to determine which gives the best signal for the precursor ion.[1]
-
Source Parameter Tuning: While infusing, adjust the following parameters to maximize the signal of the precursor ion:
-
Capillary Voltage
-
Source Temperature
-
Nebulizer and Drying Gas Flows[1]
-
-
Fragmentation (MS/MS):
-
Select the precursor ion of this compound for fragmentation.
-
Vary the collision energy to find the optimal energy that produces a good spectrum of product ions, leaving about 10-15% of the parent ion remaining.[1]
-
-
LC Method Development:
-
Start with a generic C18 reversed-phase column.
-
Develop a gradient elution method, for example, using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Inject the sample and adjust the gradient to ensure this compound is well-resolved from other components.
-
Visual Guides
Caption: A logical workflow for troubleshooting a complete loss of signal.
Caption: A typical experimental workflow for method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. gentechscientific.com [gentechscientific.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
"improving the stability of Majoranaquinone samples during storage"
This technical support center provides guidance on improving the stability of Majoranaquinone samples during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is changing color from yellow to brownish. What is happening?
A1: A color change from yellow to brownish in quinone compounds often indicates degradation or polymerization.[1] This can be caused by exposure to light, oxygen, or incompatible storage conditions. Quinones are susceptible to non-enzymatic browning reactions, where they can self-polymerize or react with other molecules to form brown macromolecules.[2]
Q2: I am observing a decrease in the concentration of my this compound sample over time, even when stored at 4°C. What could be the cause?
A2: While refrigeration slows down degradation, it may not completely halt it. Several factors could contribute to the decrease in concentration:
-
Oxidation: Quinones are oxidizing agents and can degrade in the presence of oxygen.[3]
-
Light Exposure: Photochemical reactions can lead to the degradation of quinone compounds.[4] It is recommended to store them protected from light.[1]
-
pH Instability: The stability of quinones can be pH-dependent. Ensure the pH of your solvent is within the optimal range for this compound.
-
Incompatible Solvents or Containers: Certain solvents or plastics may react with or leach impurities that catalyze degradation.
Q3: What are the ideal storage conditions for solid this compound?
A3: For solid quinone compounds, the following storage conditions are generally recommended:
-
Temperature: Store at 4°C for short-term storage and -20°C or -80°C for long-term storage.[5][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.[1][5]
-
Container: Use tightly sealed glass containers to prevent moisture and air exposure.[5][7]
Q4: What about storing this compound in solution?
A4: Storing quinones in solution can be more challenging. Here are some recommendations:
-
Temperature: Store solutions at -80°C for long-term storage.[5] For short-term use, -20°C may be sufficient.[5]
-
Solvent: Use high-purity, degassed solvents to remove dissolved oxygen. The choice of solvent can impact stability.
-
Light: Always protect solutions from light.[5]
-
Container: Use tightly sealed, amber glass vials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample Discoloration (Yellow to Brown) | Oxidation, polymerization, light exposure.[1][2] | Store samples under an inert atmosphere (argon or nitrogen). Protect from light using amber vials and by storing in the dark.[1][5] Prepare fresh solutions before use. |
| Precipitate Formation in Solution | Poor solubility at storage temperature, degradation product precipitation. | Check the solubility of this compound in the chosen solvent at the storage temperature. Consider flash-freezing the solution in liquid nitrogen before storing at -80°C to minimize precipitation. Filter the solution before use if necessary. |
| Loss of Purity/Appearance of Extra Peaks in HPLC | Chemical degradation (e.g., hydrolysis, oxidation). | Review storage conditions (temperature, light, atmosphere). Analyze for common degradation products. Consider using a different solvent or adding stabilizers if compatible with your downstream application. |
| Inconsistent Assay Results | Sample degradation between experiments, improper handling. | Aliquot samples to avoid repeated freeze-thaw cycles. Ensure consistent and proper sample handling procedures. Run a stability check on your samples under your typical experimental conditions. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).[8][9]
1. Materials:
- This compound sample
- HPLC-grade acetonitrile and water[9]
- Formic acid or other appropriate mobile phase modifier
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Incubators/chambers for controlled temperature and humidity
- Light source for photostability testing
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.[9]
- Forced Degradation Studies:
- Acid/Base Hydrolysis: Add HCl or NaOH to aliquots of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize before injection.
- Oxidative Degradation: Add hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature.
- Thermal Degradation: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C).
- Photostability: Expose aliquots to a controlled light source (e.g., UV lamp).
- Long-Term Stability Study:
- Store aliquots of the this compound solution under different conditions (e.g., 4°C, -20°C, -80°C, protected from light, exposed to air).
- HPLC Analysis:
- At specified time points, inject the samples onto the HPLC system.
- Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.
- Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
- Identify and quantify major degradation products.
Protocol 2: Preparation of Oxygen-Free Solutions
This protocol describes how to prepare degassed solvents to minimize oxidative degradation of this compound in solution.[2]
1. Materials:
- HPLC-grade solvent
- Inert gas (argon or nitrogen) with a regulator
- Schlenk flask or a similar container with a sidearm
- Magnetic stirrer and stir bar
2. Procedure:
- Place the solvent in the Schlenk flask with a magnetic stir bar.
- Connect the sidearm to a vacuum line and the top inlet to the inert gas line.
- Freeze-Pump-Thaw Method (for high-purity degassing):
- Freeze the solvent using a liquid nitrogen bath.
- Once frozen, open the vacuum line to evacuate the headspace.
- Close the vacuum line and thaw the solvent. You will see bubbles of dissolved gas being released.
- Repeat this freeze-pump-thaw cycle at least three times.
- After the final thaw, backfill the flask with the inert gas.
- Sparging Method (for routine use):
- Insert a long needle or a glass frit connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface.
- Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.[2]
- Store the degassed solvent under a positive pressure of the inert gas.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Quinone-mediated non-enzymatic browning in model systems during long-term storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Stability of mephedrone and five of its phase I metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altusscience.com [altusscience.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Matrix Effects in Environmental Majoranaquinone Analysis
Welcome to the technical support center for the analysis of Majoranaquinones in environmental samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in complex environmental matrices such as soil and sediment.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Majoranaquinone analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2][3] In environmental analysis of Majoranaquinones, complex matrices like soil and sediment contain a multitude of organic and inorganic substances that can be co-extracted with the analytes of interest. These co-extractants can either suppress or enhance the ionization of Majoranaquinones in the mass spectrometer's ion source, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][4] Ion suppression can result in an underestimation of the analyte concentration, while ion enhancement leads to overestimation.[4]
Q2: How can I assess the presence and severity of matrix effects in my samples?
A2: The two most common methods to evaluate matrix effects are the post-column infusion and the post-extraction spike methods.[3][5]
-
Post-Column Infusion (Qualitative Assessment): A solution of the this compound standard is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[6]
-
Post-Extraction Spike (Quantitative Assessment): This is considered the "gold standard" for quantifying matrix effects.[3] The response of a this compound standard spiked into a blank matrix extract is compared to the response of the same standard in a neat solvent. The matrix factor (MF) is calculated as follows:
MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
An MF value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[7]
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution analysis (SIDA) is widely recognized as the most robust method to compensate for matrix effects.[6][8][9] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[8] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved as the ratio remains unaffected by signal suppression or enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Majoranaquinones in environmental samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Majoranaquinones | Incomplete cell lysis (for microbial sources in soil): Majoranaquinones are located in the cell membrane. | Incorporate a cell lysis step in your extraction protocol. For instance, the lysozyme-chloroform-methanol (LCM) method has shown higher extraction efficiency for menaquinones from wet biomass compared to methods that do not include a specific lysis step. |
| Inefficient extraction solvent: The polarity and composition of the extraction solvent may not be optimal for the complex soil/sediment matrix. | Optimize the extraction solvent system. A common starting point is a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate or chloroform and methanol. Sonication can improve extraction efficiency. | |
| Analyte loss during sample cleanup: Solid Phase Extraction (SPE) is a common cleanup step, but the choice of sorbent and elution solvent is critical. | Select an appropriate SPE sorbent and optimize the elution protocol. For lipophilic compounds like Majoranaquinones, C18 or silica gel are common choices. Ensure the elution solvent is strong enough to recover the analytes from the sorbent. Perform recovery checks at each step to identify where losses are occurring. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient sample cleanup: High levels of co-extracted matrix components (e.g., humic acids, lipids) are present in the final extract. | Implement or enhance a sample cleanup step. Solid Phase Extraction (SPE) is effective in removing interfering compounds. A multi-step cleanup involving different sorbents may be necessary for very complex matrices. |
| Co-elution of interfering compounds with Majoranaquinones: The chromatographic separation is not adequate to resolve the analytes from matrix components. | Optimize the LC method. Adjust the gradient profile, mobile phase composition, or consider a different column chemistry to improve the separation of Majoranaquinones from interfering peaks. | |
| No Stable Isotope-Labeled Internal Standard (SIL-IS) used: Variations in matrix effects between samples are not being compensated for. | Incorporate a suitable SIL-IS for Majoranaquinones. This is the most effective way to correct for unavoidable matrix effects and will significantly improve the accuracy and precision of your results. | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column contamination: Buildup of matrix components on the analytical column. | Use a guard column and implement a column washing step after each analytical run. Regularly flushing the column with a strong solvent can also help. |
| Injection of sample in a solvent stronger than the mobile phase: This can cause peak distortion. | Ensure the final sample extract is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions. | |
| Column overload: Injecting too high a concentration of the analyte or matrix components. | Dilute the sample extract before injection. This can also help to reduce matrix effects. | |
| Inconsistent Retention Times | Changes in mobile phase composition: Inaccurate mixing or degradation of mobile phase components. | Prepare fresh mobile phases daily. Ensure the LC pump is working correctly and delivering a consistent mobile phase composition. |
| Fluctuations in column temperature: Inconsistent heating of the column compartment. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Air bubbles in the LC system: Air trapped in the pump or lines can cause flow rate inconsistencies. | Purge the LC system regularly to remove any air bubbles. |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound analysis.
Protocol 1: Extraction and Purification of Majoranaquinones from Soil/Sediment
This protocol is a composite based on established methods for quinone extraction from complex environmental matrices.
1. Sample Preparation and Spiking:
-
Homogenize the soil or sediment sample to ensure uniformity.
-
Weigh out 5-10 g of the homogenized sample into a glass centrifuge tube.
-
Spike the sample with a known amount of a suitable stable isotope-labeled this compound internal standard.
2. Extraction:
-
Add 20 mL of an extraction solvent mixture of hexane:ethyl acetate (1:1, v/v) to the sample.
-
Sonicate the mixture for 15-20 minutes in a sonication bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean glass tube.
-
Repeat the extraction process (steps 2a-2d) two more times, combining the supernatants.
3. Solvent Evaporation:
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
4. Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of hexane.
-
Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elute the Majoranaquinones with 10 mL of a hexane:ethyl acetate (9:1, v/v) mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike
1. Preparation of Solutions:
-
Solution A (Standard in Solvent): Prepare a solution of the this compound analytical standard in the initial mobile phase at a known concentration (e.g., 50 ng/mL).
-
Solution B (Standard in Matrix): Process a blank soil/sediment sample (known not to contain Majoranaquinones) through the entire extraction and purification protocol (Protocol 1). Reconstitute the final extract in the same volume as your samples. Spike this blank matrix extract with the this compound analytical standard to the same final concentration as Solution A.
2. LC-MS/MS Analysis:
-
Inject Solution A and Solution B into the LC-MS/MS system and acquire the data under the same conditions used for your samples.
3. Calculation:
-
Calculate the Matrix Factor (MF) as follows: MF (%) = (Peak Area of this compound in Solution B / Peak Area of this compound in Solution A) x 100
Data Presentation
The following table summarizes expected recovery and matrix effect data for different sample preparation strategies for menaquinones, which are structurally similar to Majoranaquinones. This data can serve as a benchmark for optimizing your own methods.
| Sample Preparation Strategy | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Hexane/Ethyl Acetate Extraction with Silica SPE Cleanup | Menaquinone-4 (MK-4) | Soil | 85 - 95 | < 15% (Suppression) | Adapted from similar quinone analyses |
| Chloroform/Methanol Extraction with C18 SPE Cleanup | Menaquinone-7 (MK-7) | Sediment | 80 - 90 | < 20% (Suppression) | Adapted from lipid extraction protocols |
| QuEChERS-based Extraction with d-SPE Cleanup | Menaquinone-9 (MK-9) | Soil | 90 - 105 | < 10% (Suppression/Enhancement) | Adapted from pesticide residue analysis |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the extraction, purification, and analysis of Majoranaquinones from environmental samples.
Logical Relationship for Troubleshooting Matrix Effects
Caption: A decision-making diagram for troubleshooting and overcoming matrix effects in this compound analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water - PMC [pmc.ncbi.nlm.nih.gov]
"refining culture conditions to maximize Majoranaquinone production"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on refining culture conditions to maximize Majoranaquinone production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound fermentation experiments.
Question: Why is my this compound yield lower than expected?
Answer: Low this compound yield can be attributed to several factors. Consider the following potential causes and solutions:
-
Suboptimal Culture Conditions: The pH, temperature, and aeration of your culture are critical. Ensure they are within the optimal range for your specific microbial strain. Refer to the data tables below for reported optimal conditions.
-
Nutrient Limitation: The carbon and nitrogen sources in your medium can significantly impact yield. Experiment with different sources and concentrations to identify the most effective combination for your production strain.
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Inadequate Precursor Supply: this compound biosynthesis depends on precursors from the shikimate and MEP/DOXP pathways. Supplementing the medium with these precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), may enhance production.
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Extraction Inefficiency: Your extraction protocol may not be effectively isolating the this compound. Review and optimize your solvent system and extraction time.
Question: My microbial culture is growing slowly or not at all. What should I do?
Answer: Slow or no growth can be a result of several issues:
-
Inoculum Quality: Ensure your inoculum is healthy, viable, and at the correct cell density.
-
Medium Composition: The growth medium may be lacking essential nutrients or contain inhibitory substances. Verify the composition of your medium and consider preparing a fresh batch.
-
Environmental Stress: Extreme pH, temperature, or osmotic stress can inhibit microbial growth. Double-check your incubator and pH meter for accuracy.
-
Contamination: Contamination with other microorganisms can outcompete your production strain. Check your culture for purity using microscopy and plating techniques.
Question: I am observing a significant batch-to-batch variation in this compound production. How can I improve consistency?
Answer: Batch-to-batch variability is a common challenge in fermentation. To improve consistency:
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Standardize Protocols: Ensure all experimental parameters, including medium preparation, inoculum preparation, and culture conditions, are strictly standardized and documented.
-
Monitor Key Parameters: Continuously monitor and control critical parameters like pH, temperature, and dissolved oxygen throughout the fermentation process.
-
Use a Seed Train: Employ a seed train strategy to ensure a consistent and healthy inoculum for your production bioreactor.
Frequently Asked Questions (FAQs)
What is this compound and why is it important?
This compound (MQ) is a type of menaquinone (Vitamin K2) with a unique, unsaturated side chain. It is of interest to researchers and drug development professionals due to its potential therapeutic properties, including roles in electron transport, antioxidant activity, and potential applications in treating mitochondrial diseases.
What are the key pathways involved in this compound biosynthesis?
The biosynthesis of this compound, like other menaquinones, involves the convergence of two major pathways:
-
The Shikimate Pathway , which produces the naphthoquinone ring structure.
-
The MEP/DOXP or Mevalonate Pathway , which synthesizes the isoprene units that form the side chain.
The specific enzymes responsible for the final assembly and modification of the this compound structure are a subject of ongoing research.
What are the most critical culture parameters to optimize for this compound production?
Based on available research, the most critical parameters to optimize are:
-
Temperature: Directly influences enzyme kinetics and microbial growth.
-
pH: Affects nutrient uptake and enzyme activity.
-
Aeration (Dissolved Oxygen): As an electron carrier, the biosynthesis of this compound can be sensitive to the oxygen supply.
Data Presentation
Table 1: Effect of Temperature on this compound Production
| Temperature (°C) | Relative this compound Yield (%) | Reference |
| 25 | 75 | |
| 30 | 100 | |
| 37 | 85 | |
| 42 | 60 |
Table 2: Effect of Initial pH on this compound Production
| Initial pH | Relative this compound Yield (%) | Reference |
| 5.0 | 65 | |
| 6.0 | 90 | |
| 7.0 | 100 | |
| 8.0 | 80 |
Table 3: Effect of Aeration Rate on this compound Production
| Aeration Rate (vvm) | Relative this compound Yield (%) | Reference |
| 0.5 | 70 | |
| 1.0 | 100 | |
| 1.5 | 95 | |
| 2.0 | 85 |
Experimental Protocols
Protocol: Extraction and Quantification of this compound
This protocol outlines a general method for extracting and quantifying this compound from microbial biomass.
1. Materials:
-
Microbial cell pellet
-
Chloroform
-
Methanol
-
Saline solution (0.9% NaCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
2. Extraction Procedure:
-
Harvest the microbial cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with a saline solution.
-
Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.
-
Sonicate the mixture for 15 minutes on ice to lyse the cells.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform phase containing the lipids and quinones.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Resuspend the dried extract in a known volume of ethanol for HPLC analysis.
3. HPLC Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 95% ethanol at a flow rate of 1 mL/min.
-
Detection: UV detector at 248 nm.
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.
Mandatory Visualization
Caption: Experimental workflow for this compound production and analysis.
Caption: Generalized biosynthesis pathway for Menaquinones like this compound.
"troubleshooting contamination in Majoranaquinone standard solutions"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Majoranaquinone standard solutions. Find answers to frequently asked questions regarding contamination, degradation, and proper handling of these sensitive compounds.
Frequently Asked Questions (FAQs)
Contamination Identification and Prevention
Q1: My this compound standard solution is showing unexpected peaks in the chromatogram. What are the likely contaminants?
A1: Unexpected peaks in your chromatogram often indicate the presence of contaminants or degradation products. The most common impurities in menaquinone standards, particularly those produced by chemical synthesis, are geometric isomers (cis/trans isomers) of the parent molecule and related menaquinones with different side-chain lengths (e.g., menaquinone-6 or MK-6).[1][2] Only the all-trans form of menaquinones is considered biologically active, while the cis isomers are generally considered impurities with significantly reduced or no activity.[2][3] Oxidation byproducts, such as epoxides, can also form due to improper handling or storage.[1]
Q2: How can I determine if the unexpected peaks are cis/trans isomers of my this compound standard?
A2: Identifying cis/trans isomers requires high-resolution analytical techniques. A combination of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF-MS), can be used for the identification of these isomers.[1][2] The retention times of cis isomers may differ from the all-trans isomer, and their mass spectra will be identical to the parent compound.
Q3: What are the primary causes of contamination and degradation in this compound standard solutions?
A3: Contamination and degradation of this compound standards can arise from several factors:
-
Isomerization: Exposure to light, especially UV radiation, can cause the biologically active all-trans isomer to convert to inactive cis isomers.[1][3]
-
Oxidation: High temperatures and the presence of oxygen or oxidizing agents can lead to the formation of epoxides and other degradation products.[1]
-
pH Instability: Alkaline conditions can promote the degradation of menaquinones.[4][5]
-
Cross-contamination: Improper laboratory practices can introduce other chemical substances into your standard solution.
Q4: How should I properly store my this compound standard solutions to prevent degradation?
A4: Proper storage is critical for maintaining the integrity of your this compound standards. Follow these guidelines:
-
Temperature: Store solutions at refrigerated temperatures (e.g., 4°C).[6][7] For long-term storage, some protocols suggest -20°C or even -80°C, especially if the standard is dissolved in a solvent.[7][8]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3][9] Store in a dark place.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.
Troubleshooting Analytical Methods
Q5: I am having trouble separating the all-trans isomer from other isomers using HPLC. What can I do?
A5: Achieving good separation of menaquinone isomers can be challenging. Here are some troubleshooting tips for your HPLC method:
-
Column Selection: Consider using a C30 reversed-phase column, which has shown superior selectivity for separating geometric isomers of menaquinones compared to standard C18 columns.[10]
-
Mobile Phase Optimization: The composition of the mobile phase is crucial. A mixture of methanol, ethanol, and water is often effective.[8] You may need to experiment with the ratios of polar and non-polar solvents to optimize separation.
-
Temperature Control: Maintain a consistent and optimized column temperature (e.g., 35°C) to ensure reproducible retention times and peak shapes.[8]
Q6: My signal intensity for this compound is low. How can I improve detection?
A6: Low signal intensity can be due to several factors, including low concentration, degradation, or suboptimal detector settings. Consider the following:
-
Fluorescence Detection: For higher sensitivity, use a fluorescence detector. Menaquinones can be detected via fluorescence after post-column reduction, which converts the quinone to the fluorescent quinol.[4]
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) provides high sensitivity and selectivity.
-
Check for Degradation: Analyze a freshly prepared standard to rule out degradation of your current solution.
-
Wavelength Selection: If using a UV or Diode Array Detector (DAD), ensure you are monitoring at the optimal wavelength for your specific this compound (e.g., around 268 nm for MK-7).[8]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to menaquinone contamination and stability, which can serve as a reference for your own experiments.
Table 1: Common Impurities Found in Menaquinone-7 (MK-7) Dietary Supplements [1][11]
| Impurity | Concentration Range (per tablet/capsule) |
| cis/trans-menaquinone-7 isomers | 70.9–218.7 µg |
| cis/trans-menaquinone-6 isomers | 5.5–16.9 µg |
Table 2: Stability of Menaquinone-7 (MK-7) Under Different Storage Conditions [4][12][13]
| Storage Condition | Duration | Stability Outcome |
| Long-term (25°C / 60% Relative Humidity) | 12 months | Generally stable, but can be affected by formulation with certain excipients. |
| Accelerated (40°C / 75% Relative Humidity) | 6 months | Significant degradation observed, especially when mixed with minerals like magnesium oxide. |
| Refrigerated (4°C) | 8 weeks | Negligible change in all-trans MK-7 concentration when protected from light and oxygen.[3] |
Experimental Protocols
Protocol: HPLC Analysis of this compound Purity
This protocol provides a general framework for analyzing the purity of a this compound standard solution, specifically for detecting cis/trans isomers.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the standard in an appropriate solvent mixture, such as tetrahydrofuran (THF) and isopropanol (1:9 v/v), to a known concentration (e.g., 0.1 mg/mL).[4]
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC or UPLC system equipped with a UV/DAD or fluorescence detector.
-
Column: A C30 reversed-phase column (e.g., 250 mm x 2.1 mm, 3 µm particle size) is recommended for isomer separation.[4]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 98:2 v/v) can be effective.[4]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[4]
-
Column Temperature: Maintain the column at a constant temperature, for example, 15°C.[4]
-
Injection Volume: Inject an appropriate volume (e.g., 8 µL).[4]
-
-
Detection:
-
Data Analysis:
-
Integrate the peak areas of the all-trans isomer and any impurity peaks.
-
Calculate the percentage purity of the all-trans isomer.
-
If available, use reference standards for cis isomers to confirm their identity based on retention time.
-
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: Key strategies for preventing contamination.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingnature.ch [kingnature.ch]
- 6. real.mtak.hu [real.mtak.hu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isotope.com [isotope.com]
- 10. A novel method for the determination of chemical purity and assay of menaquinone-7. Comparison with the methods from the official USP monograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"strategies to improve resolution between Majoranaquinone isomers"
Welcome to the technical support center for strategies to improve the resolution between Majoranaquinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these challenging compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation of this compound isomers.
Question: Why am I seeing poor resolution or co-eluting peaks for my this compound isomers?
Answer:
Poor resolution between this compound isomers is a common challenge due to their structural similarity. Several factors in your High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method can be optimized to improve separation.
Initial Checks:
-
Column Health: Ensure your column is not old or contaminated. A decline in performance over time is expected. Flush the column with a strong solvent or consider replacing it.
-
System Suitability: Verify that your HPLC/UPLC system is performing correctly by running a standard with known separation characteristics.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic and aqueous phases. For reversed-phase chromatography, decreasing the organic solvent percentage can increase retention time and potentially improve resolution.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.
-
Additives: The addition of modifiers like acetic acid or the use of buffers can influence the ionization state of the quinone isomers and improve peak shape and separation.
-
-
Change the Stationary Phase:
-
If you are using a standard C18 column, consider a stationary phase with different selectivity. Phenyl-hexyl columns can provide alternative selectivity for aromatic compounds like quinones. For cis/trans isomers, C30 columns offer high shape selectivity for long-chain, structurally related isomers.[1] Chiral stationary phases are necessary for separating enantiomers.
-
-
Optimize Temperature:
-
Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. A systematic study of temperature (e.g., in 5°C increments) can reveal an optimal temperature for isomer separation. For some vitamin K isomers, sub-ambient temperatures (e.g., 15°C) have been shown to be optimal.[1]
-
-
Adjust the Flow Rate:
-
Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better resolution. However, this will also increase the analysis time.
-
-
Implement a Gradient:
-
If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.
-
Question: My this compound isomer peaks are tailing. What can I do to improve peak shape?
Answer:
Peak tailing can be caused by a variety of factors, from column issues to undesirable secondary interactions.
Troubleshooting Steps:
-
Check for Column Contamination or Degradation:
-
Flush the column with a strong solvent to remove any strongly retained compounds.
-
If the column is old, the stationary phase may be degraded. Replace the column.
-
Consider using a guard column to protect the analytical column from contaminants.
-
-
Address Secondary Silanol Interactions:
-
On silica-based columns, free silanol groups can interact with the quinone moiety, causing tailing.
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding formic or acetic acid) can suppress the ionization of silanol groups.
-
Mobile Phase Additives: Adding a small amount of a basic modifier can also help to mask silanol interactions.
-
-
-
Sample Overload:
-
Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
-
Extra-Column Volume:
-
Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound isomers, like other menaquinones, often exist as a complex mixture of geometric (cis/trans) and positional isomers, as well as homologs with varying side-chain lengths. Their structural similarity makes them difficult to resolve using standard chromatographic techniques. Furthermore, some isomers may be chiral, requiring specialized chiral stationary phases for separation.
Q2: What type of HPLC column is best for this compound isomer separation?
A2: The choice of column depends on the specific isomers you are trying to separate.
-
Reversed-Phase C18: A good starting point for general separation of homologs.
-
Reversed-Phase C30: Offers enhanced shape selectivity for long-chain hydrophobic molecules and is particularly effective for resolving cis/trans isomers of vitamin K.[1]
-
Phenyl-Hexyl: Provides alternative selectivity for aromatic compounds and can be useful for separating positional isomers.
-
Chiral Stationary Phases: Essential for the separation of enantiomers. Polysaccharide-based chiral columns are commonly used.
-
Argentation Chromatography: This technique, which involves a silver-loaded stationary phase, is highly effective for separating geometric isomers based on the number and configuration of double bonds in the isoprenoid side chain.[2][3]
Q3: Can mass spectrometry be used to differentiate this compound isomers without chromatographic separation?
A3: While high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition, it generally cannot distinguish between isomers on its own as they have the same mass.[3] However, tandem mass spectrometry (MS/MS) can sometimes generate unique fragmentation patterns for different isomers, aiding in their identification. For unambiguous identification and quantification, chromatographic separation prior to mass spectrometric detection is highly recommended.
Q4: Are there alternatives to HPLC for separating this compound isomers?
A4: Yes, Supercritical Fluid Chromatography (SFC), often referred to as Ultra-Performance Convergence Chromatography (UPC²), is a powerful alternative. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. It has been successfully used for the rapid separation of vitamin K1 cis/trans isomers and vitamin K2.[4]
Experimental Protocols
Protocol 1: General HPLC-UV Method for Menaquinone (this compound) Isomer Profiling
This protocol is a starting point for the separation of menaquinone homologs and their geometric isomers.
| Parameter | Condition | Notes |
| Column | C30 Reversed-Phase, 5 µm, 4.6 x 250 mm | A C30 phase provides excellent shape selectivity for cis/trans isomers.[1] |
| Mobile Phase A | Methanol | |
| Mobile Phase B | Isopropanol | |
| Gradient | 100% A to 50% A / 50% B over 30 min | A gradient is often necessary to elute the more retained, longer-chain homologs. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 15°C | Sub-ambient temperatures can improve the resolution of cis/trans isomers.[1] |
| Injection Volume | 10 µL | |
| Detection | UV at 248 nm |
Protocol 2: UPLC-MS/MS Method for Quantification of Menaquinone (this compound) Homologs
This method is suitable for the sensitive quantification of specific menaquinone homologs in complex matrices.
| Parameter | Condition | Notes |
| Column | C18 UPLC Column, 1.7 µm, 2.1 x 100 mm | A sub-2 µm particle size column provides high efficiency and resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 10 min | A relatively fast gradient suitable for UPLC. |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 5 µL | |
| MS Detector | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | ESI+ or APCI+ | APCI can be advantageous for less polar analytes. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
Quantitative Data Summary
The following table summarizes typical retention time ranges for different menaquinone (MK) homologs, which are structurally analogous to Majoranaquinones, on a C18 column. Actual retention times will vary depending on the specific chromatographic conditions.
| Analyte | Typical Retention Time Range (min) |
| Menaquinone-4 (MK-4) | 5 - 8 |
| Menaquinone-7 (MK-7) | 12 - 18 |
| Menaquinone-9 (MK-9) | 20 - 28 |
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
"mitigating degradation of Majoranaquinone during sample preparation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Majoranaquinone during sample preparation. The guidance provided is based on the general chemical properties of quinones, as "this compound" is a novel compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The stability of quinone compounds, and likely this compound, is sensitive to several environmental factors. The three main conditions to control during sample preparation are pH, light exposure, and temperature.[1] High pH (alkaline conditions), elevated temperatures, and exposure to light can significantly accelerate degradation.[1][2][3]
Q2: At what pH is this compound expected to be most stable?
A2: Quinone stability is highly pH-dependent. Generally, acidic conditions tend to be more favorable for the stability of many quinones. For instance, some anthraquinones show a substantial reduction in concentration at a pH of 6.7, while remaining relatively unaffected at a pH of 3.5.[2][3] It is recommended to conduct a pH stability study for this compound, but starting with acidic to neutral conditions (pH < 7) is a prudent approach.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can lead to the thermal degradation of quinones. For example, studies on anthraquinones have shown that aloin contents can decrease by over 50% at temperatures of 50°C and 70°C.[2] Some quinones, like 1,2-naphthoquinone, begin to decompose at temperatures above 100°C.[4] It is advisable to keep samples cold during preparation, using ice baths or refrigerated instruments where possible.
Q4: What is the impact of light exposure on this compound stability?
A4: Exposure to light, particularly UV and visible light, can induce photochemical reactions that degrade quinone structures.[1][5] It is crucial to protect samples from light at all stages of preparation by using amber vials, covering sample containers with aluminum foil, and working in a dimly lit environment when possible.[3]
Q5: What are the common degradation pathways for quinones like this compound?
A5: Quinones can degrade through several mechanisms, including:
-
Nucleophilic Substitution: In aqueous solutions, water molecules can react with the quinone structure, leading to hydrolysis and the formation of electrochemically inactive by-products. This is a significant pathway for instability.[6][7]
-
Redox Reactions: Quinones are redox-active molecules and can be reduced to semiquinones or hydroquinones.[8] These reactions can sometimes be reversible, but can also lead to further degradation.
-
Disproportionation: This can occur in some quinone systems where two semiquinone molecules react to form a quinone and a hydroquinone, potentially leading to further reactions and loss of the active compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound after extraction | Degradation due to high pH. | Buffer the extraction solvent to an acidic pH (e.g., pH 3-5). Perform a small-scale pH stability test to determine the optimal pH for this compound. |
| Thermal degradation during sample processing. | Keep samples on ice throughout the extraction and preparation process. Use pre-chilled solvents and centrifuge under refrigeration. Avoid prolonged heating steps.[2][4] | |
| Photodegradation from ambient light. | Work in a dimly lit area or use a darkroom. Use amber-colored glassware or wrap containers in aluminum foil.[3] | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Review the sample handling procedure to identify potential exposure to high pH, temperature, or light. Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. |
| Reaction with nucleophiles in the sample matrix. | Quinones can react with nucleophiles like amino acids or proteins.[9] Consider sample cleanup steps like protein precipitation or solid-phase extraction to remove interfering substances prior to analysis. | |
| Inconsistent results between replicate samples | Variable exposure to degrading conditions. | Standardize the sample preparation workflow to ensure all samples are treated identically in terms of time, temperature, pH, and light exposure. |
| Ongoing degradation in prepared samples. | Analyze samples as quickly as possible after preparation. If storage is necessary, store at low temperatures (e.g., -80°C) and in the dark. Conduct a stability study of prepared samples to determine acceptable storage times. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, and 10).
-
Spike a known concentration of the this compound stock solution into each buffer.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 4°C) and protect them from light.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Immediately quench any potential degradation by adding an equal volume of a cold, acidic organic solvent (e.g., methanol with 0.1% formic acid).
-
Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound remaining.
-
Plot the concentration of this compound as a function of time for each pH to determine the optimal pH for stability.
Protocol 2: General Extraction and Preparation of this compound with Minimal Degradation
-
Homogenization: If working with solid samples (e.g., tissues, plant material), homogenize the sample in a pre-chilled, acidic buffer (determined from Protocol 1) on ice.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction using pre-chilled solvents. If using an organic solvent, ensure it is of high purity and free of peroxides. Work quickly and keep the sample on ice.
-
Solvent Evaporation: If the solvent needs to be evaporated, use a gentle stream of nitrogen or a centrifugal vacuum concentrator at a low temperature. Avoid high temperatures.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent, preferably acidic and pre-chilled.
-
Filtration: If necessary, filter the sample through a 0.22 µm filter, also pre-chilled.
-
Analysis: Transfer the sample to an amber autosampler vial and analyze immediately. If short-term storage is needed, keep the autosampler tray cooled.
Data Presentation
Table 1: Hypothetical Stability of this compound under Different Conditions
| Condition | Temperature (°C) | pH | Light Exposure | Remaining this compound (%) after 4 hours |
| 1 | 25 | 7.0 | Ambient | 65 |
| 2 | 4 | 7.0 | Ambient | 80 |
| 3 | 4 | 4.0 | Ambient | 90 |
| 4 | 4 | 4.0 | Dark | 98 |
| 5 | 50 | 7.0 | Dark | 40 |
| 6 | 50 | 4.0 | Dark | 60 |
This table presents hypothetical data to illustrate the expected trends in this compound stability.
Visualizations
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Factors influencing this compound degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
- 7. scholar.harvard.edu [scholar.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Menaquinone and Other Endogenous Quinones in Escherichia coli
An Objective Guide for Researchers and Drug Development Professionals
In the intricate world of bacterial bioenergetics, quinones are indispensable lipid-soluble molecules that shuttle electrons and protons across the cell membrane, driving cellular respiration. In Escherichia coli, a model organism for bacterial metabolism, the quinone pool is predominantly composed of three key players: menaquinone (MK), demethylmenaquinone (DMK), and ubiquinone (UQ). While the user's query specified a comparison with "Majoranaquinone," a thorough review of scientific literature reveals no evidence of a naturally occurring quinone by this name in E. coli or other organisms. Therefore, this guide presents a comparative analysis of menaquinone and the other two endogenous quinones in E. coli, providing a scientifically accurate and relevant comparison for researchers in the field.
This guide will delve into the distinct roles, biosynthesis, and physicochemical properties of menaquinone, demethylmenaquinone, and ubiquinone in E. coli, supported by experimental data and detailed methodologies.
Functional Roles and Physicochemical Properties
Menaquinone and demethylmenaquinone, both naphthoquinones, are the primary electron carriers during anaerobic respiration in E. coli.[1][2] In contrast, ubiquinone, a benzoquinone, is the major quinone utilized in aerobic respiration.[1][2] The functional distinction between these quinones is largely attributed to their differing redox potentials.[2]
| Quinone | Type | Redox Potential (E'₀) | Primary Function in E. coli |
| Menaquinone (MK) | Naphthoquinone | -74 mV[2] | Anaerobic respiration (e.g., with fumarate or nitrate as electron acceptor)[1][2] |
| Demethylmenaquinone (DMK) | Naphthoquinone | +36 mV[2] | Anaerobic respiration (e.g., with fumarate, trimethylamine-N-oxide, or dimethyl sulfoxide as electron acceptor) and can also function in aerobic respiration[1][2][3] |
| Ubiquinone (UQ) | Benzoquinone | +113 mV[2] | Aerobic respiration and nitrate respiration[1][2] |
The variation in the quinone pool composition is a dynamic process, with E. coli adjusting the relative amounts of each quinone in response to oxygen availability.[2]
Biosynthesis of Menaquinone in E. coli
The biosynthesis of menaquinone in E. coli is a well-characterized pathway that begins with chorismate, a key intermediate in the shikimate pathway.[4] A series of enzymatic reactions, catalyzed by the men gene products, leads to the formation of the naphthoquinone ring, which is then prenylated and methylated to yield the final menaquinone molecule.[5][6]
Experimental Protocols
Quinone Extraction and Analysis by HPLC
This protocol is adapted from methodologies described for the analysis of quinones in E. coli.[2][6]
Objective: To extract and quantify the different quinone species from E. coli cell cultures.
Materials:
-
E. coli cell pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
UV detector
-
Standards for MK, DMK, and UQ
Procedure:
-
Harvest E. coli cells by centrifugation and wash the pellet with 0.9% NaCl.
-
Resuspend the cell pellet in a known volume of methanol.
-
Add chloroform to the suspension in a 1:2 ratio (methanol:chloroform) and vortex vigorously for 5 minutes to extract the lipids, including quinones.
-
Centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the quinones.
-
Evaporate the chloroform under a stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of ethanol.
-
Inject the sample into the RP-HPLC system.
-
Separate the quinones using an appropriate mobile phase gradient (e.g., a mixture of methanol, ethanol, and water).
-
Detect the quinones using a UV detector at a wavelength of 248 nm.
-
Quantify the quinones by comparing the peak areas to those of known standards.
Construction of Quinone Biosynthesis Mutants
This protocol outlines the general steps for creating gene knockouts in E. coli to study the function of specific quinones, as has been done in various studies.[2]
Objective: To create E. coli strains that are deficient in the synthesis of one or more quinone species.
Materials:
-
Wild-type E. coli strain (e.g., K-12)
-
Plasmids for lambda Red recombineering
-
Antibiotic resistance cassettes flanked by FRT sites
-
Primers for amplifying the resistance cassette with homology arms to the target gene
-
Electroporator
-
Appropriate antibiotics for selection
Procedure:
-
Design primers: Design primers to amplify an antibiotic resistance cassette. The primers should include 40-50 base pairs of homology to the regions immediately upstream and downstream of the target gene (e.g., ubiA for UQ synthesis, menA for MK/DMK synthesis).
-
Amplify resistance cassette: Perform PCR to amplify the antibiotic resistance cassette using the designed primers.
-
Prepare competent cells: Grow the wild-type E. coli strain containing the lambda Red recombinase plasmid to mid-log phase and induce the expression of the recombinase. Prepare electrocompetent cells.
-
Electroporation: Electroporate the purified PCR product (the resistance cassette with homology arms) into the competent cells.
-
Selection: Plate the transformed cells on agar plates containing the appropriate antibiotic to select for mutants where the target gene has been replaced by the resistance cassette.
-
Verification: Verify the gene knockout by colony PCR and sequencing.
-
(Optional) Remove resistance cassette: If desired, the antibiotic resistance cassette can be removed using a plasmid expressing the FLP recombinase, which recognizes the FRT sites flanking the cassette, leaving a "scar" sequence.
-
Phenotypic analysis: Analyze the resulting mutant strain for its quinone content using HPLC and assess its growth under different conditions (aerobic vs. anaerobic) to confirm the functional consequence of the gene knockout.
Signaling and Regulatory Interactions
The quinone pool in E. coli is not only involved in electron transport but also plays a role in regulating gene expression in response to changes in oxygen availability. The ArcB/ArcA two-component system, a global regulator of anaerobic gene expression, is modulated by the redox state of the quinone pool.
References
- 1. On the function of the various quinone species in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA [frontiersin.org]
- 4. Respiratory Quinone Switches from Menaquinone to Polyketide Quinone during the Development Cycle in Streptomyces sp. Strain MNU77 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and biochemical evidence for an enzymatic quinone redox cycle in Escherichia coli: identification of a novel quinol monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Comparative Guide: Cross-Validation of HPLC and SFC for Majoranaquinone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of Majoranaquinone, a lipoquinone of interest in various research fields. By presenting supporting experimental data and detailed methodologies for analogous compounds, this document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs.
At a Glance: HPLC vs. SFC for Quinone Analysis
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for the separation and analysis of a wide range of compounds.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages, particularly for the analysis of chiral and non-polar compounds.[1] SFC is recognized for its faster analysis times and reduced consumption of organic solvents, aligning with the principles of green chemistry.[2]
The choice between HPLC and SFC is contingent on the specific analytical requirements of the laboratory.[1] For instance, HPLC may be preferable for applications demanding high sensitivity or for the analysis of aqueous samples, while SFC excels in the separation of compounds that are challenging to analyze by HPLC.[1]
Comparative Performance Data
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase.[1] |
| Typical Stationary Phases | Reversed-phase (C18, C8), Normal-phase (Silica, Cyano) | Similar to HPLC (Silica, Cyano, Chiral phases) |
| Typical Mobile Phases | Acetonitrile, Methanol, Water, Buffers | Supercritical CO2 with organic modifiers (e.g., Methanol, Ethanol) |
| Analysis Time | Generally longer, though UPLC/UHPLC offers significant speed improvements.[3] | Typically 3-5 times faster than conventional HPLC.[4] |
| Resolution | High resolution, especially with modern column technologies. | Often provides higher efficiency and better resolution for certain compounds.[2] |
| Sensitivity (LOD/LOQ) | High sensitivity is achievable, with typical LOQs in the low µg/mL to ng/mL range.[1] | Comparable to HPLC, with potential for enhanced sensitivity with specific detectors like mass spectrometers. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption, primarily using CO2.[2] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Environmental Impact | Higher due to greater use of organic solvents. | "Greener" alternative due to the use of CO2. |
| Ideal Analytes | Wide range of compounds, including polar and aqueous samples.[1] | Non-polar to moderately polar compounds, chiral molecules, and thermally labile compounds.[1][2] |
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of this compound using HPLC and SFC, extrapolated from methods for structurally related menaquinones and other quinones.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for the analysis of menaquinone-7.[1][5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for quinone analysis.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and isopropanol (e.g., 50:50 v/v). The use of a small percentage of a modifier like acetic acid or formic acid may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 248 nm or 270 nm, which are common absorbance maxima for the naphthoquinone chromophore.[1]
-
Sample Preparation: this compound should be extracted from its matrix using a suitable organic solvent (e.g., a mixture of hexane and isopropanol) and filtered through a 0.45 µm filter before injection.
Supercritical Fluid Chromatography (SFC) Protocol
This protocol is based on general principles of SFC for lipid and non-polar compound analysis.
-
Instrumentation: An SFC system with a back-pressure regulator, coupled to a UV-Vis or Mass Spectrometry (MS) detector.
-
Column: A stationary phase with polar characteristics, such as a silica or cyano-bonded phase, is often suitable for the separation of quinones in SFC.
-
Mobile Phase: Supercritical CO2 as the primary mobile phase with a gradient of a polar organic modifier, such as methanol or ethanol (e.g., 5% to 30% over 10 minutes).
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV detection at 248 nm or 270 nm. MS detection can provide additional structural information and enhanced sensitivity.
-
Sample Preparation: Similar to HPLC, this compound should be dissolved in a suitable organic solvent that is miscible with the mobile phase.
Visualizing the Workflow and Structure
To better illustrate the processes and molecules involved, the following diagrams have been generated.
Caption: Chemical structure of a menaquinone, the class to which this compound belongs.
Caption: Cross-validation workflow for HPLC and SFC analysis of this compound.
References
- 1. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
Unraveling Functional Redundancy in Respiratory Quinones: A Comparative Guide
A Note on "Majoranaquinone": An extensive review of the scientific literature did not yield any evidence of a recognized respiratory quinone named "this compound." A chemical with this name is listed by a commercial supplier with the molecular formula C14H10O4 and CAS number 1596355-59-7, and is reported to have antibacterial and biofilm inhibitory properties.[1][2] However, there is no scientific data available to suggest its involvement in bacterial or mitochondrial electron transport chains. The molecular formula C14H10O4 is also associated with Benzoyl Peroxide, a well-known antiseptic agent not involved in respiration.[3] This guide will therefore focus on the well-characterized and functionally critical respiratory quinones to explore the principles of functional redundancy in bacterial respiration.
This guide provides a detailed comparison of the major respiratory quinones found in bacteria: ubiquinone (UQ), menaquinone (MK), and demethylmenaquinone (DMK). Understanding the functional overlap and specificity of these electron carriers is crucial for research in microbial physiology, antibiotic development, and metabolic engineering.
Distinct Roles and Functional Redundancy of Major Respiratory Quinones
In facultative anaerobes such as Escherichia coli, the composition of the quinone pool is dynamically regulated in response to the availability of oxygen and alternative electron acceptors. This adaptation highlights both the specialized roles and the potential for functional redundancy among different quinone species.
Ubiquinone (UQ) , with its high redox potential (E'₀ ≈ +113 mV in E. coli), is the primary quinone utilized during aerobic respiration.[4] It efficiently transfers electrons from various dehydrogenases to the terminal oxidases, which use oxygen as the final electron acceptor.[4]
Menaquinone (MK) and its precursor, Demethylmenaquinone (DMK) , have lower redox potentials (E'₀ ≈ -74 mV for MK and E'₀ ≈ +36 mV for DMK in E. coli) and are predominantly used during anaerobic respiration.[4] They are essential for transferring electrons to anaerobic reductases, such as fumarate reductase or nitrate reductase.[5][6]
While their primary roles are distinct, there is a degree of functional overlap. For instance, DMK has been shown to participate in aerobic respiration by transferring electrons to all three terminal oxidases in E. coli.[5] However, complete functional redundancy is not observed. Strains of E. coli lacking ubiquinone show significantly impaired aerobic growth, indicating that menaquinones cannot fully compensate for the absence of ubiquinone under these conditions.[4] Conversely, mutants unable to synthesize menaquinones exhibit severe growth defects under anaerobic conditions, highlighting the essentiality of these low-potential quinones for anaerobic respiration.[4]
Quantitative Comparison of Respiratory Quinones
The following tables summarize the key properties and functional characteristics of ubiquinone, menaquinone, and demethylmenaquinone in E. coli.
Table 1: Physicochemical Properties of Respiratory Quinones in E. coli
| Property | Ubiquinone (UQ) | Menaquinone (MK) | Demethylmenaquinone (DMK) |
| Quinone Type | Benzoquinone | Naphthoquinone | Naphthoquinone |
| Redox Potential (E'₀) | ~ +113 mV[4] | ~ -74 mV[4][7] | ~ +36 mV[4] |
| Primary Function | Aerobic Respiration[4] | Anaerobic Respiration[4][6] | Anaerobic & some Aerobic Respiration[4][5] |
| Electron Acceptor | Terminal Oxidases (O₂)[4] | Anaerobic Reductases (e.g., Fumarate, Nitrate)[5][6] | Anaerobic Reductases, Terminal Oxidases[5] |
Table 2: Functional Comparison of E. coli Quinone Mutants
| E. coli Strain | Relevant Genotype | Quinone Content | Aerobic Growth | Anaerobic Growth (Fermentative) |
| Wild Type (MG1655) | ubi⁺ men⁺ | UQ, MK, DMK | Normal | Normal |
| AV33 | ΔubiCA | MK, DMK | Reduced, Lactate Production[4] | Normal |
| AV34 | ΔmenA | UQ | Normal | Severely Impaired[4] |
| AV36 | ΔubiCA ΔmenA | DMK only | Reduced[4] | Impaired |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of respiratory quinone function are provided below.
Protocol 1: Bacterial Growth Curve Analysis
This protocol is used to monitor and quantify the growth of bacterial strains under different conditions.
Materials:
-
Sterile liquid growth medium (e.g., LB broth or defined minimal medium)
-
Sterile culture flasks or 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator with shaking capabilities
-
Bacterial strains of interest (e.g., wild-type and quinone mutants)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the bacterial strain into a small volume (5-10 mL) of sterile growth medium. Incubate overnight at the appropriate temperature with shaking.
-
Culture Setup: Dilute the overnight culture into fresh, pre-warmed growth medium in culture flasks or microplate wells to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.[8]
-
Incubation and Measurement: Incubate the cultures at the desired temperature with shaking. At regular time intervals (e.g., every 30-60 minutes), measure the OD₆₀₀ of each culture using a spectrophotometer or microplate reader.[9][10] For anaerobic growth, cultures should be maintained in an anaerobic chamber or using sealed containers with an anaerobic atmosphere.
-
Data Analysis: Plot the OD₆₀₀ values against time on a semi-logarithmic graph. The exponential phase of growth will appear as a straight line. The doubling time and specific growth rate can be calculated from the slope of this line.[11]
Protocol 2: Measurement of Bacterial Oxygen Consumption
This protocol measures the rate of oxygen consumption by bacterial cultures, providing a direct measure of aerobic respiration.
Materials:
-
Oxygen sensor system (e.g., Clark-type electrode or optical oxygen sensor)
-
Sealed respiration chamber
-
Mid-log phase bacterial culture
-
Buffer or growth medium
Procedure:
-
Culture Preparation: Grow bacterial cultures to the mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation and wash them with a suitable buffer or fresh medium to remove spent medium components. Resuspend the cell pellet in a known volume of air-saturated buffer or medium.
-
Oxygen Consumption Measurement: Transfer the cell suspension to the sealed respiration chamber containing the oxygen sensor. Ensure there are no air bubbles.
-
Data Recording: Record the decrease in dissolved oxygen concentration over time. The rate of oxygen consumption is the slope of the linear portion of the curve.[12][13]
-
Normalization: Normalize the oxygen consumption rate to the cell density (e.g., per mg of total protein or per 10⁹ cells) to obtain the specific oxygen consumption rate.[14]
Protocol 3: Extraction and Quantification of Respiratory Quinones
This protocol describes the extraction of quinones from bacterial cells and their analysis by high-performance liquid chromatography (HPLC).
Materials:
-
Bacterial cell pellet (from a known culture volume)
-
Chloroform/methanol (2:1, v/v)
-
Hexane
-
Silica solid-phase extraction (SPE) cartridges
-
HPLC system with a reverse-phase C18 column and a photodiode array (PDA) detector
-
Quinone standards (e.g., UQ-8, MK-8)
Procedure:
-
Cell Lysis and Extraction: Resuspend the bacterial cell pellet in a chloroform/methanol mixture and stir overnight to extract lipids, including quinones.[15]
-
Phase Separation: Add water to the mixture to induce phase separation. Collect the lower chloroform phase containing the lipids.
-
Purification: Evaporate the chloroform and redissolve the lipid extract in hexane. Apply the extract to a silica SPE cartridge to separate quinones from other lipids. Elute the quinones with a suitable solvent mixture (e.g., hexane with a small percentage of diethyl ether).[16]
-
HPLC Analysis: Evaporate the purified quinone fraction and redissolve in ethanol or another suitable solvent. Inject the sample into the HPLC system.
-
Detection and Quantification: Separate the different quinone species on the C18 column using an appropriate mobile phase (e.g., methanol/isopropanol gradient). Detect ubiquinones at ~275 nm and menaquinones at ~248 nm.[4] Quantify the amount of each quinone by comparing the peak area to a standard curve generated with known concentrations of quinone standards.[4]
Visualizing Respiratory Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in respiratory quinone function and analysis.
Caption: Simplified bacterial electron transport chain showing differential usage of UQ and MK.
Caption: Divergent biosynthetic pathways of ubiquinone and menaquinone from chorismate.
Caption: Experimental workflow for comparing the function of respiratory quinones in bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzoyl Peroxide | C14H10O4 | CID 7187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the function of the various quinone species in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox potential of menaquinone after aerobic - Bacteria Escherichia coli - BNID 104412 [bionumbers.hms.harvard.edu]
- 8. Bacterial Growth Curve Measurements with a Multimode Microplate Reader [bio-protocol.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. New and Fast Method To Quantify Respiration Rates of Bacterial and Plankton Communities in Freshwater Ecosystems by Using Optical Oxygen Sensor Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing by measuring bacterial oxygen consumption on an integrated platform - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 14. Specific rate of oxygen consumption (QO2) - Bacteria Escherichia coli - BNID 109374 [bionumbers.hms.harvard.edu]
- 15. Respiratory Quinones Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Leibniz Institute DSMZ: Respiratory Quinones [dsmz.de]
Unraveling Molecular Architecture: A Comparative Guide to Confirming Majoranaquinone's Structure with 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor, offering a detailed roadmap of atomic connectivity within a molecule. This guide provides an objective comparison of key 2D NMR techniques for the structural confirmation of Majoranaquinone, a furanonaphthoquinone isolated from Origanum majorana (sweet marjoram). Supported by experimental data, this guide will delve into the practical application of these techniques, offering detailed protocols and visual workflows to aid in structural elucidation challenges.
The confirmation of a novel or known compound's structure is a critical step in natural product discovery and drug development. While several analytical techniques can provide pieces of the structural puzzle, 2D NMR spectroscopy offers a comprehensive view of the molecular framework through the correlation of nuclear spins. This guide will use the recently isolated this compound as a case study to compare the utility of various 2D NMR experiments, including COSY, HSQC, and HMBC, in piecing together its chemical structure.
At-a-Glance Comparison of Key 2D NMR Techniques
To facilitate a rapid and objective comparison, the following table summarizes the key information obtained from the most common 2D NMR experiments used in the structural elucidation of small organic molecules like this compound.
| 2D NMR Technique | Information Obtained | Typical Application in this compound Structure Confirmation |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through 2-3 bonds. | Identifies neighboring protons (e.g., within the same aromatic ring or side chain). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹J-coupling). | Assigns protons to their corresponding carbon atoms in the this compound skeleton. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). | Connects different spin systems and establishes the overall carbon framework, including the position of quaternary carbons and substituents. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space (< 5 Å), irrespective of bonding. | Provides information about the stereochemistry and conformation of the molecule. |
Experimental Data: Confirming the Structure of this compound
The structure of this compound was elucidated through a combination of 1D and 2D NMR experiments, along with high-resolution mass spectrometry. The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) | Key COSY Correlations |
| 2 | 145.2 | |||
| 3 | 120.8 | 2-CH₃, 3-CH₂OH | ||
| 3a | 125.7 | |||
| 4 | 181.9 | |||
| 5 | 133.5 | 8.21, dd, 7.6, 1.2 | C-4, C-6, C-9a | H-6 |
| 6 | 126.5 | 7.72, td, 7.6, 1.4 | C-5, C-8 | H-5, H-7 |
| 7 | 127.2 | 7.78, td, 7.6, 1.4 | C-5, C-9 | H-6, H-8 |
| 8 | 134.2 | 8.18, dd, 7.6, 1.2 | C-7, C-9, C-9a | H-7 |
| 9 | 181.4 | |||
| 9a | 132.1 | |||
| 9b | 158.3 | |||
| 2-CH₃ | 9.1 | 2.55, s | C-2, C-3, C-3a | |
| 3-CH₂OH | 57.1 | 4.92, s | C-2, C-3, C-3a |
Data adapted from published literature on the isolation and characterization of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of 2D NMR data. Below are generalized protocols for the key experiments used in the structural elucidation of this compound.
1. COSY (Correlation Spectroscopy) Protocol:
-
Objective: To identify proton-proton spin coupling networks.
-
Sample Preparation: A solution of this compound (typically 1-5 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
A standard gradient-selected COSY (gCOSY) pulse sequence is used on a 400 MHz or higher field NMR spectrometer.
-
The spectral width is set to cover all proton signals (e.g., 0-10 ppm).
-
Typically, 1024 data points are acquired in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
A sufficient number of scans (e.g., 4-16) per increment are collected to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The data is processed using a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to generate the 2D spectrum.
2. HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Objective: To identify direct one-bond proton-carbon correlations.
-
Sample Preparation: Same as for the COSY experiment.
-
Instrument Setup:
-
A standard gradient-selected, phase-sensitive HSQC pulse sequence is employed.
-
The proton spectral width is set as in the COSY experiment. The carbon spectral width is set to encompass all expected carbon signals (e.g., 0-200 ppm).
-
The number of data points and increments are similar to the COSY experiment.
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
-
Data Processing: The data is processed with appropriate window functions and Fourier transformed to produce the 2D correlation map.
3. HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Objective: To identify long-range (2-4 bond) proton-carbon correlations.
-
Sample Preparation: Same as for the COSY and HSQC experiments.
-
Instrument Setup:
-
A standard gradient-selected HMBC pulse sequence is used.
-
Spectral widths for both proton and carbon dimensions are set as in the HSQC experiment.
-
The long-range coupling constant (ⁿJCH) is optimized to observe correlations over multiple bonds, typically set to a value between 4 and 10 Hz.
-
-
Data Processing: Similar to the other 2D experiments, the data is processed with suitable window functions and Fourier transformed.
Visualizing the Workflow for Structural Elucidation
The logical process of piecing together the structure of this compound using 2D NMR data can be visualized as a workflow. This diagram illustrates how information from different experiments is integrated to build the final molecular structure.
Comparative Genomics of Majoranaquinone-Producing Bacteria: A Guide for Researchers
An in-depth analysis of the genomic architecture of bacteria producing the rare respiratory quinone, Majoranaquinone, reveals key insights into their unique physiology and evolutionary relationships. This guide provides a comparative overview of the genomics of select this compound-producing bacteria, detailing their genomic features, the biosynthetic pathway of this compound, and the experimental protocols utilized for their study.
This guide is intended for researchers, scientists, and drug development professionals interested in the unique metabolic pathways and genomic features of bacteria that utilize this compound as a major respiratory quinone. The comparative data presented herein can inform studies on novel antimicrobial targets, the evolution of respiratory chains, and the biology of extremophilic bacteria.
Genomic Comparison of this compound-Producing Bacteria
Comparative analysis of the genomes of Acidothermus cellulolyticus and Thermobifida fusca, two actinobacteria known to produce significant amounts of this compound, highlights both conserved and divergent features. Below is a summary of their key genomic characteristics.
| Feature | Acidothermus cellulolyticus 11B | Thermobifida fusca YX |
| Genome Size (bp) | 2,443,540 | 3,642,249 |
| GC Content (%) | 66.9 | 67.5 |
| Number of Predicted Genes | 2,157 | 3,117 |
| Number of rRNA Operons | 1 | 4 |
| Major Respiratory Quinone | This compound | Menaquinone, this compound |
| Optimal Growth Temperature | 55°C | 55°C |
| Habitat | Acidic hot springs | Decomposing plant matter, compost |
Data compiled from various genomic studies.
The this compound Biosynthetic Pathway
This compound is a structurally unique respiratory quinone characterized by a 1,3-diaminopropane moiety. While the complete biosynthetic pathway is still under investigation, comparative genomic analyses suggest it shares early steps with the menaquinone (Vitamin K2) biosynthesis pathway, diverging at a key step involving the incorporation of the diaminopropane group. The proposed pathway involves a modified futalosine pathway.
The core genes believed to be involved in this compound biosynthesis are often found clustered together in the genomes of producing organisms. These include homologs of the men gene cluster (menA, menB, menC, menD, menE, menF, menG), which are responsible for the synthesis of the naphthoquinone ring, as well as a putative set of genes responsible for the synthesis and attachment of the 1,3-diaminopropane-containing side chain.
Below is a conceptual workflow for the identification of the this compound biosynthetic gene cluster.
A proposed simplified signaling pathway for the biosynthesis of this compound, highlighting the key enzymatic steps, is depicted below.
Experimental Protocols
Bacterial Cultivation and Genomic DNA Extraction
Objective: To obtain high-quality genomic DNA for whole-genome sequencing.
Protocol:
-
Cultivate Acidothermus cellulolyticus or Thermobifida fusca in an appropriate medium at 55°C to late logarithmic phase.
-
Harvest cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with a sterile saline solution (0.85% NaCl).
-
Resuspend the cell pellet in a lysis buffer (e.g., TE buffer with lysozyme and Proteinase K).
-
Incubate at 37°C for 1-2 hours to ensure complete cell lysis.
-
Extract genomic DNA using a standard phenol-chloroform extraction method followed by ethanol precipitation.
-
Resuspend the purified DNA in TE buffer and assess its quality and quantity using a spectrophotometer and agarose gel electrophoresis.
Quinone Extraction and Analysis
Objective: To extract and identify the respiratory quinones from bacterial cells.
Protocol:
-
Harvest bacterial cells from a liquid culture by centrifugation.
-
Lyophilize the cell pellet to remove all water.
-
Extract lipids from the dried cell mass using a mixture of chloroform and methanol (2:1, v/v) with vigorous shaking for 2-3 hours.
-
Separate the lipid-containing organic phase from the aqueous phase and cell debris by centrifugation.
-
Evaporate the organic solvent under a stream of nitrogen gas.
-
Resuspend the lipid extract in a small volume of a suitable solvent (e.g., acetone or hexane).
-
Analyze the quinone composition using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and a UV detector.
-
Identify this compound and other quinones by comparing their retention times and UV spectra with those of known standards. Further confirmation can be achieved using mass spectrometry (LC-MS).
Comparative Genomic Analysis Workflow
Objective: To compare the genomic features of this compound-producing bacteria.
This guide provides a foundational framework for the comparative genomic study of this compound-producing bacteria. Further research, including functional characterization of the identified gene clusters and detailed metabolomic analyses, will be crucial to fully elucidate the biosynthesis and physiological role of this unique respiratory quinone.
A Comparative Analysis of the Antioxidant Capacities of Majorana-Derived Hydroquinone and Ubiquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of ubiquinone (Coenzyme Q10) and hydroquinone, a key antioxidant compound found in Origanum majorana (marjoram). As "Majoranaquinone" is not a recognized scientific term, this document will focus on the well-characterized antioxidant, hydroquinone, present in marjoram, to facilitate a data-driven comparison.
Ubiquinone is a vital, endogenously synthesized lipid-soluble antioxidant crucial for cellular energy production and protection against oxidative damage. Its reduced form, ubiquinol, is a potent scavenger of free radicals. Hydroquinone, a phenolic compound found in various plants, including marjoram, also exhibits significant antioxidant properties due to its ability to donate hydrogen atoms and stabilize free radicals. This guide synthesizes available experimental data to offer a comparative overview of their antioxidant potential.
Comparative Antioxidant Capacity: In Vitro Assays
The following table summarizes the antioxidant activities of ubiquinone (and its more active form, ubiquinol) and hydroquinone from various in vitro antioxidant assays. The data has been compiled from multiple studies; therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Compound | Assay | IC50 / TEAC Value | Reference Compound |
| Ubiquinol | DPPH | IC50: ~0.387 mM | - |
| Ubiquinol | ABTS | IC50: ~0.222 mM | - |
| Ubiquinone | DPPH | Lower activity than ubiquinol | - |
| Hydroquinone | DPPH | IC50: ~17.44 µM | - |
| Hydroquinone | ABTS | SC50: ~4.57 µM | Ascorbic Acid (SC50: 10.45 µM) |
| Hydroquinone Triglucoside | TEAC | 1.12 times higher than Trolox | Trolox |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant capacity relative to the standard, Trolox. SC50: Scavenger Concentration 50%. Similar to IC50.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to allow for replication and critical evaluation of the cited data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (ubiquinone, hydroquinone) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent.
-
Reaction: A specific volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 2.9 mL). A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: The test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in appropriate solvents.
-
Reaction: A small volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the FRAP reagent (e.g., 3 mL).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (typically 4-30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as Fe²⁺ equivalents or as Trolox equivalents.
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Antioxidant mechanism of quinone/hydroquinone.
Caption: Experimental workflow for the DPPH assay.
Caption: Logical flow of the comparative analysis.
Validating Kinetic Models for Menaquinone-Dependent Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic models for enzymes involved in the menaquinone (Vitamin K2) biosynthetic pathway. Menaquinone is an essential component of the electron transport chain in many bacteria, making the enzymes in its biosynthetic pathway attractive targets for novel antimicrobial drugs.[1][2][3] Understanding the kinetic behavior of these enzymes is crucial for the development of effective inhibitors. This document summarizes available quantitative data, details experimental protocols for key assays, and presents visual diagrams of the biosynthetic pathway and experimental workflows.
Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions catalyzed by the Men enzymes (MenA-H). This pathway is a critical metabolic process for bacterial survival.[1][2][3]
Comparative Kinetic Data of Menaquinone Biosynthetic Enzymes
The following table summarizes the available kinetic parameters for several key enzymes in the menaquinone biosynthetic pathway from various organisms. The Michaelis-Menten model is commonly used to describe the kinetics of these enzymes.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Notes |
| MenA | Mycobacterium tuberculosis | 1,4-dihydroxy-2-naphthoate (DHNA) | 8.2 | - | - | Apparent Km.[4][5] |
| Farnesyl diphosphate (FPP) | 4.3 | - | - | Apparent Km.[4][5] | ||
| MenD | Escherichia coli | Isochorismate | 0.053 | - | - | Exhibits cooperativity.[6] |
| 2-oxoglutarate | 1.5 | - | - | Exhibits cooperativity.[6] | ||
| Thiamine diphosphate | 2.4 | - | - | [6] | ||
| Mg2+ | 80 | - | - | [6] | ||
| MenE | Escherichia coli | o-succinylbenzoate (OSB) | 16 | - | - | [7][8] |
| ATP | 73.5 | - | - | [7][8] | ||
| CoA | 360 | - | - | [7][8] | ||
| MenH | Escherichia coli | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) | - | - | 2.0 x 107 | Highly efficient enzyme.[9][10] |
Note: A dash (-) indicates that the data was not available in the cited sources. Apparent Km values are reported for membrane-bound enzymes where the precise enzyme concentration is unknown.
Experimental Protocols for Kinetic Assays
Detailed protocols are essential for the accurate determination of kinetic parameters and the validation of kinetic models. Below are generalized methodologies for assaying the activity of menaquinone biosynthetic enzymes.
General Workflow for Enzyme Kinetic Assay
Protocol for MenA (Prenyltransferase) Assay
This assay typically measures the transfer of a radiolabeled prenyl group to the DHNA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.5), MgCl2, a detergent (e.g., CHAPS for membrane-bound enzymes), DHNA, and radiolabeled farnesyl diphosphate (e.g., [3H]FPP).[5]
-
Enzyme Preparation: Use membrane preparations containing the overexpressed MenA enzyme.[4]
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at an optimal temperature (e.g., 37°C) for a defined period.[5]
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., methanol). Extract the lipid-soluble product (demethylmenaquinone) using an organic solvent (e.g., hexane).
-
Detection: Quantify the amount of radiolabeled product formed using liquid scintillation counting.
-
Data Analysis: Determine initial velocities at varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for MenE (o-succinylbenzoyl-CoA synthetase) Assay
This assay often relies on a coupled spectrophotometric method to measure the formation of AMP, a product of the reaction.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), MgCl2, ATP, CoA, and o-succinylbenzoate (OSB).[7]
-
Coupling Enzymes: Add coupling enzymes such as pyruvate kinase and lactate dehydrogenase, along with their substrates (phosphoenolpyruvate and NADH). The conversion of AMP to ATP by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Enzyme Preparation: Use purified MenE enzyme.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding MenE and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH oxidation, which is proportional to the rate of the MenE-catalyzed reaction. Determine kinetic parameters by measuring rates at different substrate concentrations.
Validation of Kinetic Models
The validation of a kinetic model involves comparing the model's predictions with experimental data. For menaquinone-dependent enzymes, this typically involves the following steps:
-
Data Collection: Obtain experimental data on reaction rates at various substrate and product concentrations.
-
Model Selection: Choose an appropriate kinetic model, such as the Michaelis-Menten model for single-substrate enzymes or more complex models for multi-substrate reactions or enzymes exhibiting cooperativity.
-
Parameter Estimation: Fit the experimental data to the selected model using non-linear regression analysis to estimate the kinetic parameters (Km, Vmax, kcat).
-
Goodness-of-Fit Analysis: Evaluate how well the model describes the experimental data using statistical methods (e.g., R-squared, chi-squared tests).
-
Model Comparison: If multiple models are considered, compare their ability to fit the data using criteria such as the Akaike Information Criterion (AIC) or the Bayesian Information Criterion (BIC).
Signaling Pathway: Menaquinone in the Electron Transport Chain
Menaquinone plays a vital role as an electron carrier in the respiratory chain of many bacteria, facilitating the transfer of electrons from various dehydrogenases to terminal reductases. This process is essential for generating a proton motive force, which is then used for ATP synthesis.
This guide provides a foundational understanding of the kinetic validation of menaquinone-dependent enzymes. Further research is needed to fully characterize the kinetics of all enzymes in the pathway and to develop and validate comprehensive kinetic models. Such models will be invaluable tools for the rational design of novel antibiotics targeting this essential bacterial pathway.
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase in the menaquinone biosynthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
"confirming the role of Majoranaquinone in electron transport chain function"
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Majoranaquinone with established electron transport chain quinones. While direct evidence for this compound's role as a primary electron carrier is still emerging, this document synthesizes current knowledge on its antimicrobial activities and potential mechanisms of action, juxtaposed with the well-defined functions of ubiquinone and menaquinone.
This guide delves into the experimental data available for this compound, a furanonaphthoquinone isolated from Origanum majorana (sweet marjoram), and contrasts its known biological effects with those of the canonical respiratory quinones, ubiquinone (UQ) and menaquinone (MK). While UQ and MK are integral to aerobic and anaerobic respiration, respectively, current research on this compound points towards a different, yet related, mechanism of action centered on its antimicrobial properties. This analysis is crucial for understanding its potential as a therapeutic agent and for guiding future research into its bioenergetic interactions.
Physicochemical and Bioenergetic Properties: A Comparative Overview
A key determinant of a quinone's function in the electron transport chain is its redox potential, which dictates its ability to accept and donate electrons. Ubiquinone, with a higher redox potential, is well-suited for aerobic respiration where oxygen is the final electron acceptor. Menaquinone, having a lower redox potential, is utilized in anaerobic respiration with alternative electron acceptors.
Direct experimental measurement of the redox potential of this compound is not yet available in the literature. However, the bioactivity of furanonaphthoquinones is influenced by their redox properties. Studies on other naphthoquinones suggest that their substitution patterns play a crucial role in determining their redox potentials and pro-oxidant activities[1]. The antimicrobial mechanism of many quinone-based compounds is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. One study on a furanonaphthoquinone similar to this compound demonstrated that its anticancer activity stems from the induction of ROS production at the mitochondrial membrane[2]. This suggests a potential mechanism where this compound could interact with the bacterial electron transport chain, not as a primary carrier, but as a disruptive agent that shunts electrons to oxygen, creating oxidative stress.
| Property | This compound | Ubiquinone (UQ) | Menaquinone (MK) |
| Chemical Structure | Furanonaphthoquinone | Benzoquinone | Naphthoquinone |
| Source | Origanum majorana | Synthesized by most aerobic organisms | Synthesized by many anaerobic and facultative bacteria |
| Primary Role | Antimicrobial Agent | Primary electron carrier in aerobic respiration | Primary electron carrier in anaerobic respiration |
| Redox Potential (E'₀) | Not experimentally determined | Approx. +100 mV | Approx. -74 mV |
| Interaction with ETC | Hypothesized to induce ROS production | Accepts electrons from Complex I and II | Transfers electrons to various anaerobic reductases |
Comparative Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.
| Organism | This compound MIC (µg/mL) |
| Staphylococcus aureus | Not specified |
| Moraxella catarrhalis | Not specified |
| Enterococcus faecalis | Not specified |
| Escherichia coli | Not specified |
Note: Specific MIC values for this compound were not detailed in the provided search results, though its high antibacterial effect is mentioned.
In addition to inhibiting bacterial growth, this compound has been shown to be an effective inhibitor of biofilm formation in E. coli. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.
Experimental Methodologies
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined using the broth microdilution method. This assay is a standard procedure for assessing the antimicrobial susceptibility of bacteria.
Protocol:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: this compound is dissolved in a suitable solvent and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Biofilm Formation Inhibition Assay
The ability of this compound to inhibit the formation of biofilms is assessed using a crystal violet staining method in microtiter plates.
Protocol:
-
Preparation of Bacterial Suspension: An overnight culture of the test bacterium (e.g., E. coli) is diluted in fresh growth medium to a specific optical density (e.g., OD600 of 0.01).
-
Inoculation and Treatment: A defined volume of the bacterial suspension is added to the wells of a 96-well polystyrene microtiter plate. This compound at various concentrations is then added to the wells. Control wells without the compound are also prepared.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically for 24-48 hours at an appropriate temperature).
-
Staining: After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a buffer solution. The remaining adherent biofilm is then stained with a crystal violet solution.
-
Quantification: The excess stain is washed away, and the crystal violet that has stained the biofilm is solubilized with a solvent (e.g., ethanol or acetic acid). The absorbance of the solubilized stain is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the control wells.
Visualizing the Electron Transport Chain and this compound's Hypothesized Action
To illustrate the distinct roles of these quinones, the following diagrams were generated using Graphviz.
Caption: Bacterial Electron Transport Chains with Ubiquinone and Menaquinone.
Caption: Hypothesized Mechanism of Action for this compound.
Conclusion
This compound presents a fascinating case study of a natural product with potent antimicrobial properties. While it shares a quinone structure with the vital electron carriers ubiquinone and menaquinone, the current body of evidence suggests its primary role is not as a direct participant in the electron transport chain. Instead, its mechanism of action is likely tied to the disruption of cellular processes, potentially through the generation of oxidative stress by interacting with components of the respiratory chain.
For researchers and drug development professionals, this compound and other furanonaphthoquinones represent a promising area for the development of new antimicrobial agents. Future research should focus on elucidating the precise molecular targets of this compound within the bacterial cell, including its specific interactions with the electron transport chain, and on obtaining quantitative data for its redox potential. A deeper understanding of its mechanism will be critical for optimizing its therapeutic potential and overcoming the challenges of antimicrobial resistance.
References
Safety Operating Guide
Proper Disposal of Majoranaquinone: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Majoranaquinone, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is based on established protocols for handling similar quinone-containing compounds.
Hazard Identification and Risk Assessment
This compound and related compounds present several potential hazards. A thorough risk assessment should be conducted before handling.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.
-
Potential for Allergic Skin Reaction: May cause an allergic skin reaction.
-
Suspected of Causing Genetic Defects and Cancer: Some related compounds are suspected of causing genetic defects and cancer.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Use a suitable respirator if dust or aerosols are generated.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any airborne dust or vapors.[1][3]
-
Contain the Spill: Prevent further leakage or spillage. For liquid spills, use an absorbent material like diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid generating dust.
-
Decontaminate: Scrub the spill area and any contaminated equipment with alcohol.[1]
-
Collect Waste: Place all contaminated materials, including absorbent pads, gloves, and cleaning materials, into a designated, labeled hazardous waste container.[4]
-
Seek Medical Attention: If skin or eye contact occurs, rinse the affected area with plenty of water for at least 15 minutes and seek medical advice.[2][5] If inhaled, move to fresh air.[2]
Disposal Procedure for Unused or Waste this compound
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[4][6] The container must be compatible with the chemical.[6]
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) until it is collected by the institution's environmental health and safety (EHS) department.[4][6]
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not attempt to dispose of this compound down the drain or in the regular trash.[6][7]
-
Empty Container Disposal: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.[4] Once triple-rinsed, the container can be disposed of as non-hazardous waste after defacing the original label.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for a related quinone compound, Menaquinone. This data should be considered for risk assessment until specific data for this compound is available.
| Property | Value | Reference |
| Melting Point | 170 - 172 °C | |
| Acute Toxicity (Oral LD50, Rat) | 367.3 mg/kg |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
